GSK360A
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-[[1-(2-cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxoquinoline-3-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O5/c18-10-3-4-12-11(7-10)15(23)14(16(24)19-8-13(21)22)17(25)20(12)6-5-9-1-2-9/h3-4,7,9,23H,1-2,5-6,8H2,(H,19,24)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHRZQVUPPODPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCN2C3=C(C=C(C=C3)F)C(=C(C2=O)C(=O)NCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10715754 | |
| Record name | N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931399-19-8 | |
| Record name | N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
GSK360A HIF-1 alpha signaling pathway activation
An In-depth Technical Guide to the Activation of the HIF-1α Signaling Pathway by GSK360A
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent and orally active small molecule inhibitor of Hypoxia-Inducible Factor Prolyl-4-Hydroxylase (HIF-PHD) enzymes. By inhibiting these enzymes, this compound stabilizes the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia. This stabilization leads to the activation of the HIF-1α signaling pathway, resulting in the upregulation of a suite of genes involved in erythropoiesis, angiogenesis, and cellular survival. This document provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on the HIF-1α pathway, detailed experimental protocols for its study, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: HIF-1α Pathway Activation
Under normoxic conditions, the HIF-1α subunit is continuously synthesized and targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α, which allows for its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][2][3] This complex ubiquitinates HIF-1α, marking it for rapid degradation by the proteasome.[2][3]
This compound mimics a hypoxic state by inhibiting the activity of PHD enzymes.[4][5] This inhibition prevents the hydroxylation of HIF-1α, thereby precluding its interaction with VHL and subsequent degradation.[2][4] As a result, HIF-1α stabilizes, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, it dimerizes with the constitutively expressed HIF-1β subunit to form the active HIF-1 transcription factor.[1][4] The HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, recruiting co-activators such as p300/CBP to initiate transcription.[1][4][6]
Key downstream targets of HIF-1α activation by this compound include Erythropoietin (EPO) and Vascular Endothelial Growth Factor (VEGF), which are crucial for red blood cell production and angiogenesis, respectively.[4][5]
Signaling Pathway Diagram
Caption: HIF-1α Pathway: Normoxia vs. This compound Inhibition.
Quantitative Data
The following tables summarize the quantitative data for this compound's activity and its in vivo pharmacodynamic effects.
Table 1: In Vitro Enzyme Inhibition
| Enzyme | IC50 (nM) | pIC50 |
| PHD1 | 10 | 8.0 |
| PHD2 | 100 | 7.0 |
| PHD3 | 126 | 6.9 |
Data sourced from MedchemExpress and Probechem Biochemicals.[7][8]
Table 2: In Vitro Cellular Activity in Hep3B Cells
| Parameter | EC50 |
| Secreted EPO Protein Level | 3 µM |
| Secreted VEGF Protein Level | 1 µM |
Data sourced from Probechem Biochemicals.[8]
Table 3: In Vivo Pharmacodynamic Effects in Sprague-Dawley Rats (30 mg/kg, p.o.)
| Parameter | Fold Increase (vs. Vehicle) | Time Point |
| Kidney EPO mRNA | ~80-fold | 5 hours post-stroke |
| Brain VEGF mRNA | ~2-fold | - |
| Plasma EPO Protein | ~300-fold | 5 and 24 hours |
| Plasma VEGF Protein | ~2-fold | 5 and 24 hours |
Data sourced from PLOS One and the American Heart Association Journals.[4][5][9][10]
Experimental Protocols
Protocol 3.1: In Vivo Pharmacodynamic Study in a Rat Model of Ischemic Stroke
This protocol outlines the methodology used to assess the in vivo efficacy of this compound in upregulating HIF-1α target genes.
Objective: To measure the effect of orally administered this compound on plasma levels of EPO and VEGF, and on tissue-specific mRNA expression of these genes in a rat model of transient middle cerebral artery occlusion (tMCAO).
Materials:
-
Animals: Male Sprague-Dawley rats.
-
Compound: this compound.
-
Vehicle: 1% Methyl cellulose.
-
Reagents: RNeasy Mini kit (Qiagen), DNase I (Qiagen), SuperScript III First-Strand Synthesis kit (Invitrogen), reagents for quantitative real-time PCR (qPCR), ELISA kits for rat EPO and VEGF.
-
Equipment: Oral gavage needles, equipment for tMCAO surgery, blood collection tubes, centrifuge, StepOnePlus™ Real-Time PCR System (Applied Biosystems Inc), ELISA plate reader.
Procedure:
-
Animal Dosing: Administer this compound (30 mg/kg) or vehicle to male Sprague-Dawley rats via oral gavage. In the context of the stroke model, doses were given at 18 and 5 hours prior to the induction of ischemia.[4][10]
-
Induction of Ischemia (Optional, for stroke model context): Perform transient middle cerebral artery occlusion (tMCAO) for 2 hours, followed by reperfusion.[10]
-
Sample Collection:
-
Blood: Collect blood samples at specified time points (e.g., 5 and 24 hours post-dosing).[4][5] Process blood to obtain plasma and store at -80°C until analysis.
-
Tissues: At the end of the experiment, euthanize animals and harvest tissues (e.g., kidney, brain). Immediately snap-freeze in liquid nitrogen and store at -80°C.[4]
-
-
RNA Isolation and cDNA Synthesis:
-
Quantitative Real-Time PCR (qPCR):
-
Perform qPCR on a StepOnePlus™ Real-Time PCR System to quantify the relative expression of EPO and VEGF mRNA.[4]
-
Normalize target gene expression to a suitable housekeeping gene.
-
Calculate the fold change in mRNA expression in the this compound-treated group relative to the vehicle-treated group.
-
-
Protein Quantification (ELISA):
-
Measure the concentration of EPO and VEGF in plasma samples using commercially available rat-specific ELISA kits, following the manufacturer's protocols.
-
Calculate the fold change in protein levels in the this compound-treated group relative to the vehicle-treated group.
-
Experimental Workflow Diagram
Caption: In Vivo Pharmacodynamic Study Workflow.
Conclusion
This compound is a well-characterized inhibitor of PHD enzymes that effectively activates the HIF-1α signaling pathway. Its ability to stabilize HIF-1α and upregulate downstream targets like EPO and VEGF has been demonstrated through robust in vitro and in vivo experiments. The provided data and protocols offer a solid foundation for further research into the therapeutic potential of this compound in conditions where the activation of the HIF-1α pathway is beneficial, such as ischemic diseases.[4][11][12] The detailed methodologies and quantitative benchmarks presented in this guide are intended to facilitate the design and execution of future studies in the field of drug development.
References
- 1. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits | PLOS One [journals.plos.org]
- 6. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK1120360A (this compound) | HIF-PHD inhibitor | Probechem Biochemicals [probechem.com]
- 9. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Frontiers | Hypoxia Mimetic Agents for Ischemic Stroke [frontiersin.org]
- 12. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Prolyl Hydroxylase Inhibitor GSK360A: A Potent Inducer of Erythropoietin Gene Expression
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide delves into the molecular mechanisms and quantitative effects of GSK360A, a small molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes, on the expression of the erythropoietin (EPO) gene. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's role in inducing erythropoiesis.
Core Mechanism of Action: Stabilizing HIF to Drive EPO Expression
This compound functions as a potent and orally active inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), with inhibitory concentrations (IC50) of 10 nM, 100 nM, and 126 nM for PHD1, PHD2, and PHD3, respectively[1]. By inhibiting these key enzymes, this compound effectively mimics a hypoxic state at the cellular level[2][3].
Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. This process keeps HIF-α levels low, and therefore, the expression of its target genes, including EPO, is suppressed[3][4].
This compound's inhibition of PHDs prevents the hydroxylation of HIF-α. Consequently, HIF-α is stabilized and accumulates within the cell. The stabilized HIF-α then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-β subunit. This HIF-α/HIF-β heterodimer binds to Hypoxia Response Elements (HREs) in the promoter and enhancer regions of target genes, most notably the EPO gene, thereby initiating robust transcriptional activation[2][3][4]. The resulting increase in EPO mRNA leads to enhanced synthesis and secretion of EPO protein, which in turn stimulates erythropoiesis, the production of red blood cells[2][3].
Quantitative Data on EPO Gene and Protein Expression
Studies in preclinical models have demonstrated a significant increase in both EPO mRNA and circulating EPO protein levels following the administration of this compound. The tables below summarize the key quantitative findings from a study in male Sprague-Dawley rats.
Table 1: Effect of this compound on Kidney EPO mRNA Expression
| Treatment Group | Time Point | Fold Increase vs. Vehicle | p-value |
| This compound (30 mg/kg) | 5 hours post-stroke | ~80-fold | <0.01 |
| This compound (30 mg/kg) | 24 hours post-stroke | Returned to vehicle levels | - |
Data sourced from a study involving a transient middle cerebral artery occlusion (stroke) model in rats[2].
Table 2: Effect of this compound on Plasma EPO Protein Levels
| Treatment Group | Time Point | Fold Increase vs. Vehicle | p-value |
| This compound (30 mg/kg) | 5 hours post-administration | ~300-fold | <0.001 |
| This compound (30 mg/kg) | 24 hours post-administration | ~300-fold | <0.001 |
Data sourced from a study in rats[2].
Experimental Protocols
The following are summaries of the experimental methodologies employed in the key studies cited.
Animal Model and this compound Administration
-
Species: Male Sprague-Dawley rats were utilized in the primary studies assessing the pharmacodynamic effects of this compound[2].
-
Disease Model: A transient middle cerebral artery occlusion (tMCAO) model was used to induce stroke and assess the neuroprotective and erythropoietic effects of the compound[2].
-
Dosing Regimen: this compound was administered orally (p.o.) at a dose of 30 mg/kg. For pre-treatment paradigms, the compound was given at 18 and 5 hours prior to the ischemic event[2].
Gene Expression Analysis (Quantitative RT-PCR)
-
Tissue Collection: Kidney tissue was harvested at specified time points (e.g., 5 and 24 hours) following the experimental intervention[2].
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from the kidney tissue, followed by reverse transcription to synthesize complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The relative expression levels of EPO mRNA were quantified using qPCR. The data was normalized to a reference housekeeping gene, and the fold change in expression was calculated relative to the vehicle-treated control group[2].
Protein Quantification (ELISA)
-
Sample Collection: Blood samples were collected from the animals at various time points (e.g., 5 and 24 hours) post-administration of this compound or vehicle[2].
-
Plasma Separation: Plasma was isolated from the whole blood samples through centrifugation.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits were used to measure the concentration of EPO protein in the plasma samples, following the manufacturer's instructions. The results were compared between the this compound-treated and vehicle-treated groups[2].
Concluding Remarks
This compound has been demonstrated to be a powerful inducer of EPO gene expression, acting through the well-defined HIF pathway. The substantial increases in both EPO mRNA in the kidney and circulating EPO protein underscore its potential as a therapeutic agent for conditions characterized by deficient red blood cell production, such as anemia associated with chronic kidney disease[5][6][7]. The data presented in this guide provide a foundational understanding for further research and development of PHD inhibitors as a novel class of erythropoiesis-stimulating agents. Further investigation into the long-term safety and efficacy of this class of compounds is ongoing in clinical trials[6][8].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits | PLOS One [journals.plos.org]
- 4. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vafseohcp.com [vafseohcp.com]
- 6. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia-Inducible Factor and Its Role in the Management of Anemia in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia-inducible factor prolyl hydroxylase inhibitors: a paradigm shift for treatment of anemia in chronic kidney disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK360A and vascular endothelial growth factor (VEGF) upregulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GSK360A, a potent and selective inhibitor of prolyl 4-hydroxylase (PHD), and its consequential role in the upregulation of Vascular Endothelial Growth Factor (VEGF). By stabilizing Hypoxia-Inducible Factor-1 alpha (HIF-1α), this compound mimics a hypoxic state at a cellular level, leading to the transcriptional activation of a suite of genes, most notably VEGF, a critical regulator of angiogenesis. This document details the underlying signaling pathways, presents quantitative data from preclinical studies, and provides comprehensive experimental protocols for key assays.
Core Mechanism: PHD Inhibition and HIF-1α Stabilization
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl 4-hydroxylase domain (PHD) enzymes. This post-translational modification marks HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid ubiquitination and subsequent proteasomal degradation.[1]
This compound functions by inhibiting the activity of PHD enzymes.[2] This inhibition prevents the hydroxylation of HIF-1α, thereby precluding its interaction with VHL.[1][2] As a result, HIF-1α is stabilized and can translocate to the nucleus, where it dimerizes with HIF-1β (also known as ARNT). This HIF-1α/HIF-1β heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including VEGF, initiating their transcription.[2][3] The subsequent increase in VEGF mRNA leads to elevated levels of secreted VEGF protein, which can then act on endothelial cells to promote angiogenesis.[2][4]
Signaling Pathway and Experimental Workflow
The signaling cascade initiated by this compound leading to VEGF upregulation is a well-defined pathway. The following diagram illustrates this process.
References
- 1. Critical role of hypoxia sensor--HIF-1α in VEGF gene activation. Implications for angiogenesis and tissue injury healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia inducible factor-1α/vascular endothelial growth factor signaling activation correlates with response to radiotherapy and its inhibition reduces hypoxia-induced angiogenesis in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular Endothelial growth factor signaling in hypoxia and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of GSK360A in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK360A is a potent, orally active inhibitor of hypoxia-inducible factor prolyl-4-hydroxylase (HIF-PHD).[1] By inhibiting PHD enzymes, this compound mimics a hypoxic state, leading to the stabilization and activation of hypoxia-inducible factors (HIFs).[2] This activation triggers the transcription of a wide array of genes involved in crucial cellular processes such as erythropoiesis and angiogenesis, primarily through the upregulation of proteins like erythropoietin (EPO) and vascular endothelial growth factor (VEGF).[2] This guide provides a comprehensive overview of the pharmacodynamics of this compound in various rodent models, with a focus on its application in ischemic conditions.
Mechanism of Action: The HIF Pathway
Under normal oxygen levels (normoxia), HIF-α subunits are hydroxylated by PHD enzymes, which marks them for rapid degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[3] this compound, by inhibiting PHDs, prevents this hydroxylation, leading to the stabilization of HIF-α. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia response elements (HREs) on target genes, initiating their transcription.[3] This leads to the increased production of proteins such as EPO and VEGF, which play critical roles in tissue protection and repair.[2]
Figure 1: this compound inhibits PHD, stabilizing HIF-α and activating target gene transcription.
Quantitative Pharmacodynamic Data
The pharmacodynamic effects of this compound have been quantified in several rodent models. The following tables summarize the key findings.
Table 1: In Vitro Potency of this compound
| Enzyme | IC50 (nM) |
| PHD1 | 10 |
| PHD2 | 100 |
| PHD3 | 126 |
| Data from MedchemExpress.[1] |
Table 2: Pharmacodynamic Effects of this compound in a Rat Model of Ischemic Stroke
A single oral dose of 30 mg/kg was administered.[4]
| Biomarker | Time Point | Fold Change vs. Vehicle |
| Plasma EPO | 5 hours | 100-1000x |
| 24 hours | 100-1000x | |
| Plasma VEGF | 5 hours | 1.2-1.5x |
| 24 hours | 1.2-1.5x | |
| Kidney EPO mRNA | 5 hours post-stroke | ~80x |
| Brain VEGF mRNA | 5 hours post-stroke | ~2x |
| Data from Zhou et al., 2017.[4] |
Table 3: Pharmacodynamic Effects of this compound in a Rat Model of Myocardial Infarction
Oral administration of 30 mg/kg/day for 28 days.[3]
| Biomarker | Outcome |
| Plasma EPO | Sustained elevation |
| Hemoglobin | Sustained elevation |
| Heme Oxygenase-1 (Heart & Skeletal Muscle) | Increased expression |
| Microvascular Density (Peri-infarct region) | ~2-fold increase |
| Data from Bao et al., 2010.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following section outlines the key experimental protocols used in the cited studies.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This model is widely used to mimic ischemic stroke.
Figure 2: Experimental workflow for the transient middle cerebral artery occlusion (tMCAO) model in rats.
Protocol:
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Make a midline incision in the neck and carefully dissect to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA.
-
Filament Insertion: Introduce a nylon monofilament suture through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
Occlusion: Maintain the filament in place for the desired duration of ischemia (e.g., 60-90 minutes).
-
Reperfusion: Withdraw the filament to restore blood flow to the MCA territory.
-
Closure: Suture the incision and allow the animal to recover.
Measurement of Plasma EPO and VEGF
Protocol:
-
Blood Collection: Collect blood samples from the animals at specified time points post-GSK360A administration.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
ELISA: Measure the concentrations of EPO and VEGF in the plasma using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
Quantitative Real-Time PCR (qPCR) for mRNA Expression
Protocol:
-
Tissue Harvesting: Euthanize the animals and harvest the tissues of interest (e.g., kidney, brain).
-
RNA Isolation: Isolate total RNA from the tissue samples using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using specific primers for the target genes (e.g., EPO, VEGF) and a reference gene (e.g., GAPDH) to determine the relative mRNA expression levels.
Logical Relationships in Pharmacodynamic Response
The administration of this compound initiates a cascade of events, from target engagement to physiological outcomes.
Figure 3: Logical flow from this compound administration to physiological effects.
Conclusion
This compound demonstrates robust pharmacodynamic activity in rodent models, effectively stabilizing HIF-α and upregulating downstream targets such as EPO and VEGF.[4] This mechanism of action translates to significant therapeutic potential in conditions characterized by ischemia, such as stroke and myocardial infarction.[3][4] The quantitative data and detailed protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic applications of HIF-PHD inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of Vascular Endothelial Growth Factor Signaling Inhibition on Human Erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
GSK360A: A Technical Guide to a Novel Hypoxia Mimetic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of GSK360A, a potent and orally active small molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes. By inhibiting PHDs, this compound acts as a hypoxia mimetic agent, stabilizing the alpha subunit of the hypoxia-inducible factor (HIF-1α) transcription factor. This stabilization leads to the upregulation of a cascade of hypoxia-responsive genes, including those involved in erythropoiesis and angiogenesis. This guide details the mechanism of action of this compound, summarizes key preclinical data, provides established experimental protocols for its evaluation, and presents visual representations of its signaling pathway and experimental workflows.
Introduction
Cellular adaptation to low oxygen levels, or hypoxia, is primarily mediated by the hypoxia-inducible factor (HIF) signaling pathway. The therapeutic potential of pharmacologically inducing this pathway has led to the development of hypoxia mimetic agents. This compound is a novel compound that stabilizes HIF-1α, thereby mimicking a hypoxic state and activating downstream protective mechanisms.[1][2] It has been investigated for its therapeutic potential in conditions such as ischemic stroke and heart failure.[1][2][3][4] This document serves as a technical resource for researchers and drug development professionals interested in the preclinical evaluation of this compound and similar compounds.
Mechanism of Action: HIF-1α Stabilization
Under normoxic conditions, the HIF-1α subunit is continuously synthesized and targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α, which allows for its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[5]
This compound is a potent inhibitor of PHD enzymes, particularly PHD1.[6][7] By inhibiting PHDs, this compound prevents the hydroxylation of HIF-1α.[1][2] This non-hydroxylated form of HIF-1α is not recognized by the VHL complex and is therefore stabilized. The stabilized HIF-1α translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β subunit. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription. Key downstream targets include erythropoietin (EPO) and vascular endothelial growth factor (VEGF), which are crucial for erythropoiesis and angiogenesis, respectively.[1][2][5]
References
- 1. TTC staining and measurement of the cortical infarct volume [bio-protocol.org]
- 2. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient Middle Cerebral Artery Occlusion (tMCAO) and Drug Treatment [bio-protocol.org]
- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. GSK1120360A (this compound) | HIF-PHD inhibitor | Probechem Biochemicals [probechem.com]
- 7. glpbio.com [glpbio.com]
Investigating the Downstream Targets of GSK360A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK360A is a potent, orally active small molecule inhibitor of prolyl 4-hydroxylase domain (PHD) enzymes.[1] By inhibiting PHDs, this compound prevents the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master regulator of the cellular response to low oxygen levels.[1][2] This stabilization of HIF-1α leads to its accumulation, nuclear translocation, and the subsequent transcriptional activation of a wide array of downstream target genes. This guide provides an in-depth overview of the known and putative downstream targets of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and workflows.
Core Mechanism of Action: The HIF-1α Pathway
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. This compound inhibits PHDs, thereby mimicking a hypoxic state. This leads to the stabilization of HIF-1α, which then dimerizes with HIF-1β, translocates to the nucleus, and binds to Hypoxia Response Elements (HREs) in the promoter regions of its target genes, initiating their transcription.[2][3]
Quantitative Data on Downstream Targets
The primary downstream effects of this compound that have been quantified are the upregulation of Erythropoietin (EPO) and Vascular Endothelial Growth Factor (VEGF). The tables below summarize the available quantitative data.
Table 1: In Vitro Activity of this compound
| Target Enzyme | IC50 (nM) |
| PHD1 | 10 |
| PHD2 | 100 |
| PHD3 | 126 |
| Data from MedchemExpress[1] |
Table 2: In Vivo Effects of this compound in a Rat Stroke Model
| Parameter | Fold Change (vs. Vehicle) | Tissue/Fluid |
| EPO mRNA | 80-fold increase | Kidney |
| VEGF mRNA | 2-fold increase | Brain |
| Plasma EPO | 300-fold increase | Plasma |
| Plasma VEGF | 2-fold increase | Plasma |
| Data from Zhou et al., 2017. Rats were treated with 30 mg/kg this compound.[2][4] |
Table 3: Other Known Downstream Targets
| Target | Effect | Tissue |
| Heme oxygenase-1 (HO-1) | Increased expression | Heart, Skeletal Muscle |
| Data from Bao et al., 2010. |
Putative Downstream Targets Based on Transcriptomic Analysis of PHD Inhibitors
While specific RNA-sequencing data for this compound is not publicly available, studies on other PHD inhibitors like IOX2 and FG-4592 provide insights into the likely broader downstream transcriptional effects. These studies reveal a significant overlap with the hypoxia-induced transcriptome, with a primary role for HIF-1α in gene activation.
Table 4: Selected Upregulated Genes by PHD Inhibitors (IOX2/FG-4592) in HeLa Cells
| Gene Symbol | Gene Name | Function |
| ADM | Adrenomedullin | Vasodilator |
| ANKRD37 | Ankyrin Repeat Domain 37 | Hypoxia-inducible protein |
| BNIP3 | BCL2 Interacting Protein 3 | Apoptosis and autophagy |
| CA9 | Carbonic Anhydrase 9 | pH regulation |
| EGLN3 | Egl-9 Family Hypoxia Inducible Factor 3 | PHD3, feedback regulation |
| PFKFB3 | 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 | Glycolysis |
| SLC2A1 | Solute Carrier Family 2 Member 1 (GLUT1) | Glucose transport |
| Data from Rocha et al., 2019.[5][6] |
Experimental Protocols
Measurement of Plasma EPO and VEGF by ELISA
This protocol describes a general method for quantifying rat EPO and VEGF in plasma samples.
Materials:
-
Rat VEGF and EPO ELISA kits (e.g., R&D Systems, MyBioSource, Elabscience)[7][8][9][10]
-
Microplate reader
-
Pipettes and tips
-
Wash buffer
-
Stop solution
Procedure:
-
Sample Collection: Collect whole blood from rats into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1000 x g for 15 minutes to separate plasma. Store plasma at -80°C until use.
-
Assay Preparation: Prepare reagents, standards, and samples as per the ELISA kit manufacturer's instructions.
-
Incubation: Add standards and samples to the pre-coated microplate wells and incubate.
-
Detection: Add the detection antibody, followed by the enzyme conjugate (e.g., HRP-streptavidin).
-
Substrate Reaction: Add the substrate solution and incubate to allow color development.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Generate a standard curve and determine the concentration of EPO and VEGF in the samples.
Western Blot Analysis of HIF-1α and HO-1
This protocol outlines the steps for detecting HIF-1α and HO-1 protein levels in cell or tissue lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis system
-
PVDF or nitrocellulose membranes
-
Transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HIF-1α, anti-HO-1, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL detection reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
RNA-Sequencing (RNA-Seq) for Transcriptome Profiling
This protocol provides a general framework for analyzing global gene expression changes in cells treated with a PHD inhibitor like this compound.
Materials:
-
Cultured cells (e.g., HeLa, H9C2)
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase
-
RNA-seq library preparation kit (e.g., TruSeq Stranded Total RNA)
-
Next-generation sequencer
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound or vehicle control for a specified time.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit. Include a DNase treatment step to remove genomic DNA.
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves rRNA depletion, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis: Process the raw sequencing reads (quality control, trimming), align reads to a reference genome, and perform differential gene expression analysis to identify genes up- or down-regulated by this compound.
Conclusion
This compound is a potent PHD inhibitor that robustly activates the HIF-1α signaling pathway. Its primary downstream effects include the significant upregulation of EPO and VEGF, with implications for erythropoiesis and angiogenesis. While comprehensive transcriptomic and proteomic data for this compound are still emerging, studies on similar PHD inhibitors suggest a broad impact on genes involved in metabolism, cell survival, and other adaptive responses to hypoxia. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the downstream targets and mechanisms of action of this compound and other molecules in this class.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits | PLOS One [journals.plos.org]
- 4. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RNA-seq analysis of PHD and VHL inhibitors reveals differences and similarities to the hypoxia response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biosensis.com [biosensis.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Rat VEGF-A(Vascular Endothelial Cell Growth Factor A) ELISA Kit - Elabscience® [elabscience.com]
- 10. Rat VEGF ELISA - Quantikine RRV00: R&D Systems [rndsystems.com]
GSK360A: A Prolyl Hydroxylase Inhibitor for Modulating Angiogenesis and Neovascularization
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GSK360A is a potent and orally active inhibitor of hypoxia-inducible factor prolyl 4-hydroxylase (HIF-PHD). By inhibiting PHD enzymes, this compound stabilizes the alpha subunit of hypoxia-inducible factor (HIF-1α), a key transcription factor that is typically degraded under normoxic conditions. This stabilization leads to the transcriptional activation of a suite of genes involved in the adaptive response to hypoxia, most notably vascular endothelial growth factor (VEGF), a critical regulator of angiogenesis and neovascularization. This technical guide provides a comprehensive overview of the role of this compound in these processes, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and other PHD inhibitors in contexts such as ischemic diseases and tissue regeneration.
Core Mechanism of Action: HIF-1α Stabilization and VEGF Upregulation
This compound selectively inhibits prolyl hydroxylase domain (PHD) enzymes, with a higher potency for PHD1 compared to PHD2 and PHD3.[1] Under normal oxygen levels, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-1α.[1] The stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation results in the increased expression of proteins involved in angiogenesis, erythropoiesis, and cellular metabolism.[1]
A primary target gene of HIF-1α relevant to angiogenesis is VEGF. Increased VEGF expression and secretion are central to the pro-angiogenic effects of this compound.[1] VEGF is a potent signaling protein that stimulates the proliferation, migration, and differentiation of endothelial cells, the fundamental processes of new blood vessel formation.[1]
Quantitative Data on this compound's Pro-angiogenic Activity
While direct quantitative data from in vitro angiogenesis assays for this compound is limited in the public domain, in vivo studies in rodent models of ischemia have demonstrated its potent ability to upregulate key angiogenic factors.
| Parameter | Model System | Treatment | Fold Change/Increase | Reference |
| Plasma VEGF Levels | Rat | This compound (oral administration) | 2-fold increase | [1] |
| Brain VEGF mRNA | Rat (post-stroke) | This compound (30 mg/kg, p.o.) | 2-fold increase | [1] |
| Plasma EPO Levels | Rat | This compound (oral administration) | 300-fold increase | [1] |
| Kidney EPO mRNA | Rat (post-stroke) | This compound (30 mg/kg, p.o.) | 80-fold increase | [1] |
Note: Erythropoietin (EPO), another HIF-1α target gene, has also been shown to have pro-angiogenic properties.
Signaling Pathways
The primary signaling pathway modulated by this compound to promote angiogenesis is the HIF-1α/VEGF axis. The following diagram illustrates this core mechanism.
Caption: this compound inhibits PHD enzymes, leading to HIF-1α stabilization and increased VEGF transcription.
Key Experimental Protocols for Assessing Angiogenic Potential
The following are detailed, standardized protocols for key in vitro and ex vivo assays that can be employed to quantitatively assess the role of this compound in angiogenesis and neovascularization.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract, a hallmark of angiogenesis.
Methodology:
-
Preparation of Basement Membrane Matrix: Thaw basement membrane extract (e.g., Matrigel®) on ice at 4°C overnight. Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Culture human umbilical vein endothelial cells (HUVECs) to 70-80% confluency. Harvest the cells and resuspend them in EGM-2 basal medium containing a low serum concentration (e.g., 0.5-1% FBS) and the desired concentrations of this compound or vehicle control.
-
Incubation: Seed 1.5 x 10⁴ HUVECs in 100 µL of the prepared cell suspension onto the solidified matrix in each well. Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 4-18 hours.
-
Imaging and Quantification: Following incubation, visualize the tube-like structures using a phase-contrast microscope. Capture images from at least three random fields per well. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Caption: Workflow for the endothelial cell tube formation assay.
Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation rate of endothelial cells.
Methodology:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2 x 10³ cells per well in complete EGM-2 medium and allow them to adhere overnight.
-
Serum Starvation: Replace the medium with EGM-2 basal medium containing 0.5% FBS and incubate for 24 hours to synchronize the cell cycle.
-
Treatment: Replace the starvation medium with fresh low-serum medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Quantification: Assess cell proliferation using a colorimetric assay such as the MTT or WST-1 assay, or by direct cell counting. For an MTT assay, add MTT reagent to each well, incubate for 4 hours, and then solubilize the formazan crystals with DMSO. Measure the absorbance at 570 nm.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the directional migration of endothelial cells.
Methodology:
-
Create Monolayer: Seed HUVECs in a 6-well plate and grow them to full confluency.
-
Create Wound: Use a sterile 200 µL pipette tip to create a linear scratch ("wound") in the center of the cell monolayer.
-
Treatment: Wash the wells with PBS to remove detached cells and then add EGM-2 basal medium with a low serum concentration and the desired concentrations of this compound or vehicle control.
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24 hours.
-
Quantification: Measure the width of the wound at different time points. The rate of wound closure is indicative of the migratory capacity of the cells. Calculate the percentage of wound closure relative to the initial wound area.
Ex Vivo Aortic Ring Sprouting Assay
This assay provides a more complex, organotypic model of angiogenesis, where new microvessels sprout from a cross-section of an aorta.
Methodology:
-
Aorta Dissection: Harvest the thoracic aorta from a euthanized rat or mouse under sterile conditions. Remove the surrounding fibro-adipose tissue.
-
Ring Preparation: Cut the aorta into 1 mm thick rings.
-
Embedding: Embed the aortic rings in a collagen gel or Matrigel matrix in a 48-well plate.
-
Treatment: Overlay the gel with serum-free endothelial cell growth medium supplemented with different concentrations of this compound or vehicle control.
-
Incubation and Observation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂. Monitor the sprouting of microvessels from the aortic rings daily for 7-14 days.
-
Quantification: Capture images of the sprouts and quantify the angiogenic response by measuring the number and length of the sprouts emanating from the aortic ring.
Caption: Workflow for the ex vivo aortic ring sprouting assay.
Conclusion
This compound, through its mechanism as a PHD inhibitor, presents a compelling pharmacological approach to upregulate endogenous VEGF and stimulate angiogenesis and neovascularization. The in vivo data strongly support its activity in increasing key angiogenic factors. The detailed experimental protocols provided in this guide offer a robust framework for further elucidating the specific effects of this compound on endothelial cell biology and for quantifying its pro-angiogenic potential. Future research focusing on these in vitro and ex vivo models will be crucial for a comprehensive understanding of this compound's therapeutic utility in diseases where enhanced angiogenesis is beneficial.
References
Cellular Response to GSK360A Under Normoxic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core cellular responses elicited by GSK360A, a potent prolyl 4-hydroxylase (PHD) inhibitor, under normoxic conditions. This compound's mechanism of action centers on the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master regulator of oxygen homeostasis, thereby mimicking a hypoxic response at the cellular level. This guide details the underlying signaling pathways, presents quantitative data from preclinical studies, outlines key experimental protocols, and provides visual representations of the molecular interactions and workflows.
Core Mechanism of Action: HIF-1α Stabilization
Under normal oxygen levels (normoxia), the stability and activity of the HIF-1α transcription factor are tightly regulated by a class of enzymes known as prolyl 4-hydroxylases (PHDs) and the asparaginyl hydroxylase, Factor Inhibiting HIF (FIH).[1] PHDs utilize oxygen to hydroxylate specific proline residues on the HIF-1α subunit.[1][2] This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind to HIF-1α, leading to its ubiquitination and subsequent rapid degradation by the proteasome.[1][2][3] Consequently, HIF-1α levels remain low, and the transcription of its target genes is repressed.[1]
This compound is a potent, orally active small molecule that functions as a competitive inhibitor of PHD enzymes, with a preference for PHD1 over PHD2 and PHD3.[4][5][6] By binding to the active site of PHDs, this compound prevents the hydroxylation of HIF-1α.[7] This inhibition effectively uncouples HIF-1α stability from the ambient oxygen concentration. In the absence of hydroxylation, VHL cannot recognize and bind to HIF-1α, thus preventing its degradation.[1] The stabilized HIF-1α protein then translocates to the nucleus, where it dimerizes with its constitutively expressed partner, HIF-1β (also known as ARNT).[1][8] This HIF-1α/HIF-1β heterodimer binds to specific DNA sequences called Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[3][8]
The primary outcome of this pathway activation is the increased expression of a wide array of genes involved in crucial adaptive processes such as erythropoiesis, angiogenesis, and cellular metabolism.[1][9]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various enzymatic and cell-based assays. The following tables summarize key quantitative findings from preclinical research.
Table 1: In Vitro Enzymatic Inhibition
| Enzyme Target | IC50 (nM) | pIC50 | Reference(s) |
| PHD1 | 10 | 8.0 | [5][7] |
| PHD2 | 100 | 7.0 | [5][7] |
| PHD3 | 126 | 6.9 | [5][7] |
IC50: The half-maximal inhibitory concentration. pIC50: The negative log of the IC50 value.
Table 2: Cellular and In Vivo Pharmacodynamic Effects
| Parameter | Model System | Treatment | Result | Reference(s) |
| Secreted EPO Protein | Hep3B cells | 3 µM this compound | 50% increase | [7] |
| Secreted VEGF Protein | Hep3B cells | 1 µM this compound | 50% increase | [7] |
| Plasma EPO Protein | Male Sprague-Dawley Rats | 30 mg/kg p.o. | ~300-fold increase | [4][10] |
| Plasma VEGF Protein | Male Sprague-Dawley Rats | 30 mg/kg p.o. | ~2-fold increase | [4][10] |
| Kidney EPO mRNA | Male Sprague-Dawley Rats | 30 mg/kg p.o. | ~80-fold increase at 5 hours | [4][9][10] |
| Brain VEGF mRNA | Male Sprague-Dawley Rats | 30 mg/kg p.o. | ~2-fold increase | [4][10] |
p.o.: per os (by mouth).
Experimental Protocols and Methodologies
The characterization of this compound's cellular effects involves a range of standard and specialized laboratory techniques. Below are detailed methodologies for key experiments cited in the literature.
3.1. Cell Culture and Treatment
-
Cell Lines: A variety of cell types have been used to study the effects of this compound, including the human hepatoma cell line Hep3B (for EPO and VEGF secretion assays) and primary cells like neonatal rat ventricular myocytes and the H9C2 cell line.[4][6][7]
-
Culture Conditions: Cells are maintained in standard culture media (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2 (normoxic conditions).
-
This compound Administration: this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, the stock is diluted in culture medium to achieve the desired final concentrations (e.g., 1 µM to 3 µM).[7] Vehicle controls (medium with an equivalent concentration of DMSO) are run in parallel. Cells are incubated with the compound for a specified duration (e.g., 24-48 hours) before analysis.
3.2. Pharmacodynamic Assays for Secreted Proteins
-
Objective: To quantify the levels of HIF-1α target proteins, such as Erythropoietin (EPO) and Vascular Endothelial Growth Factor (VEGF), in cell culture supernatants or animal plasma.
-
Methodology:
-
Sample Collection: Following treatment with this compound or vehicle, cell culture supernatant is collected. For in vivo studies, blood is collected from animals at specified time points (e.g., 5 and 24 hours post-dose) into tubes containing an anticoagulant, and plasma is separated by centrifugation.[4]
-
Quantification: Protein levels are measured using commercially available, highly sensitive immunoassays. A frequently cited method is the Meso Scale Discovery (MSD) platform, which utilizes electrochemiluminescence for detection.[4] For example, the Mouse/Rat Hypoxia Serum/Plasma Kit (K15123C-1) can be used to simultaneously measure EPO and VEGF.[4]
-
Procedure: The assay is performed according to the manufacturer's protocol, which typically involves adding standards, controls, and unknown samples to a multi-well plate coated with capture antibodies. After incubation, detection antibodies are added, followed by a read buffer, and the plate is read on an MSD instrument.
-
Data Analysis: A standard curve is generated from the calibrator readings, and the concentrations of EPO and VEGF in the samples are interpolated from this curve.
-
3.3. Gene Expression Analysis via Real-Time PCR (qPCR)
-
Objective: To measure the relative abundance of mRNA transcripts for HIF-1α target genes (e.g., EPO, VEGF) to determine if this compound induces changes at the transcriptional level.
-
Methodology:
-
Tissue/Cell Collection: For in vivo studies, tissues of interest (e.g., kidney for EPO, brain for VEGF) are harvested at specific time points after this compound administration and immediately flash-frozen or stored in an RNA stabilization solution.[4] For in vitro studies, cultured cells are lysed directly in the culture dish.
-
RNA Extraction: Total RNA is isolated from the samples using a standard method, such as a TRIzol-based reagent or a column-based purification kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of primers (oligo(dT) and/or random hexamers).
-
qPCR Reaction: The qPCR reaction is set up using the synthesized cDNA, gene-specific primers for the target genes (EPO, VEGF) and a reference (housekeeping) gene (e.g., GAPDH, β-actin), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: The amplification data is used to determine the cycle threshold (Ct) for each gene. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the vehicle-treated controls. The results are often expressed as a fold change.[4]
-
Conclusion
Under normoxic conditions, this compound effectively simulates a state of cellular hypoxia by inhibiting PHD enzymes. This leads to the stabilization and activation of the HIF-1α transcription factor, which in turn drives the expression of a suite of physiologically important genes, most notably EPO and VEGF.[1][4] The quantitative data demonstrates a potent, dose-dependent induction of these gene products, both at the mRNA and protein levels.[4][7][10] The experimental protocols outlined provide a robust framework for researchers to investigate and quantify the cellular and molecular responses to this and other PHD inhibitors. This targeted activation of the HIF pathway underscores the therapeutic potential of this compound for conditions such as anemia and ischemic diseases.[10][11]
References
- 1. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. GSK1120360A (this compound) | HIF-PHD inhibitor | Probechem Biochemicals [probechem.com]
- 8. Frontiers | Hypoxia Mimetic Agents for Ischemic Stroke [frontiersin.org]
- 9. ahajournals.org [ahajournals.org]
- 10. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for GSK360A Treatment of Hep3B Cell Line
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro use of GSK360A, a potent prolyl 4-hydroxylase (PHD) inhibitor, with the human hepatocellular carcinoma cell line, Hep3B.
Introduction
This compound is a selective, orally active inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases PHD1, PHD2, and PHD3. By inhibiting these enzymes, this compound prevents the degradation of HIF-1α, leading to its stabilization and the subsequent activation of downstream target genes, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF). The Hep3B cell line, derived from a childhood hepatocellular carcinoma, is a widely used model for liver cancer research and contains an integrated hepatitis B virus genome. These cells are instrumental in studying the molecular mechanisms of liver cancer and for screening potential therapeutic agents.
Mechanism of Action of this compound
Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by PHDs, which targets it for ubiquitination and subsequent proteasomal degradation. This compound mimics a hypoxic state by inhibiting PHDs, which leads to the stabilization and accumulation of HIF-1α. The stabilized HIF-1α then translocates to the nucleus and dimerizes with HIF-1β (also known as ARNT). This HIF-1 complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription. This signaling cascade is pivotal in cellular adaptation to low oxygen conditions and is implicated in tumor progression and angiogenesis.
Application Notes and Protocols for GSK360A in a Rat Model of Myocardial Infarction
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK360A is a potent and orally active inhibitor of hypoxia-inducible factor prolyl 4-hydroxylases (PHDs), with IC50 values of 10, 100, and 126 nM for PHD1, PHD2, and PHD3, respectively.[1] By inhibiting these enzymes, this compound stabilizes the alpha subunit of hypoxia-inducible factor 1 (HIF-1α), a key transcription factor that orchestrates the cellular response to hypoxia.[2][3] In the context of myocardial infarction (MI), activation of the HIF-1α pathway has been shown to be cardioprotective, improving long-term ventricular function, reducing adverse remodeling, and increasing vascularity in the peri-infarct region.[1][4] These application notes provide a detailed protocol for the use of this compound in a rat model of MI induced by left anterior descending (LAD) coronary artery ligation.
Quantitative Data Summary
The following table summarizes the key quantitative data for the administration of this compound in a rat model of myocardial infarction.
| Parameter | Value | Reference |
| Drug | This compound | [1][4] |
| Animal Model | Male Lewis rats or other appropriate strains | [1] |
| Dosage | 30 mg/kg | [1][4] |
| Administration Route | Oral gavage (i.g.) | [1] |
| Frequency | Daily | [4] |
| Reported Effects | Improved ventricular function, reduced remodeling, increased vascularity | [1][4] |
Experimental Protocols
This section details the key experimental protocols for inducing myocardial infarction in rats and for the administration of this compound.
Myocardial Infarction Model: Left Anterior Descending (LAD) Coronary Artery Ligation
This protocol describes the surgical procedure to induce myocardial infarction in rats by permanently ligating the left anterior descending coronary artery.
Materials:
-
Male rats (e.g., Sprague-Dawley or Lewis, 250-300g)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpels, forceps, scissors, needle holders, retractors)
-
Suture material (e.g., 6-0 silk or polypropylene)
-
Ventilator
-
Heating pad
-
Stereomicroscope (optional)
-
ECG monitoring equipment
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat using a suitable anesthetic regimen.
-
Shave the fur from the left thoracic area.
-
Disinfect the surgical site with an appropriate antiseptic solution.
-
Intubate the rat and connect it to a ventilator.
-
Place the animal on a heating pad to maintain body temperature at 37°C.
-
-
Thoracotomy:
-
Make a skin incision over the fourth or fifth intercostal space on the left side.
-
Carefully dissect through the pectoral muscles to expose the ribs.
-
Make a small incision in the intercostal muscle to enter the thoracic cavity.
-
Use a small retractor to gently spread the ribs and visualize the heart.
-
-
LAD Ligation:
-
Carefully incise the pericardium to expose the left ventricle and the LAD. The LAD is typically visible as a small vessel running down the anterior wall of the left ventricle.
-
Pass a 6-0 suture underneath the LAD at a position approximately 2-3 mm from its origin from the aorta.
-
Tie a secure knot to permanently occlude the artery.
-
Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the myocardium distal to the suture.
-
-
Closure and Recovery:
-
Close the chest cavity by suturing the intercostal muscles and the overlying muscle layers.
-
Evacuate any air from the thoracic cavity to prevent pneumothorax.
-
Suture the skin incision.
-
Gradually wean the rat from the ventilator.
-
Administer analgesics as per institutional guidelines for post-operative pain management.
-
Monitor the animal closely during recovery until it is fully ambulatory.
-
Administration of this compound
This protocol describes the oral administration of this compound to rats.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% methylcellulose)
-
Oral gavage needles (16-18 gauge for rats)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a suspension of this compound in the chosen vehicle at a concentration that allows for the administration of 30 mg/kg in a reasonable volume (e.g., 1-2 ml/kg).
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Oral Gavage:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate length for gavage needle insertion.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the this compound suspension slowly.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress after administration.
-
Treatment with this compound can be initiated prior to or following the induction of MI, depending on the study design (pre-treatment or post-treatment). A chronic treatment regimen of daily administration for a period such as 28 days has been reported to be effective.[4]
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action in Myocardial Infarction
Caption: Mechanism of this compound in promoting cardioprotection.
Experimental Workflow for this compound in Rat MI Model
Caption: Workflow for evaluating this compound in a rat MI model.
References
Preparing GSK360A Stock Solution with DMSO: An Application Note and Protocol
Introduction
GSK360A is a potent and orally active inhibitor of hypoxia-inducible factor prolyl-hydroxylases (PHDs), with IC50 values of 10 nM, 100 nM, and 126 nM for PHD1, PHD2, and PHD3, respectively.[1][2] By inhibiting these enzymes, this compound prevents the degradation of hypoxia-inducible factor-1 alpha (HIF-1α), leading to its stabilization and the subsequent activation of downstream target genes.[3][4] This signaling cascade plays a crucial role in the cellular response to hypoxia, promoting angiogenesis, erythropoiesis, and cell survival.[3][5] This document provides a detailed protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO), a common solvent for in vitro and in vivo research applications.
Data Presentation
A summary of the key physicochemical and storage properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Weight | 348.33 g/mol [1][6][7] |
| Molecular Formula | C17H17FN2O5[1][6][7] |
| CAS Number | 931399-19-8[1][7] |
| Appearance | White to off-white solid[1] |
| Solubility in DMSO | ≥ 2 mg/mL (approximately 5.74 mM)[2][8] |
| Storage of Solid | -20°C, sealed from moisture[1][6] |
| Storage of DMSO Stock | -80°C (up to 6 months); -20°C (up to 1 month)[1][6] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for in vitro experiments.
-
Determine the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 Mass (mg) = 10 mM x 1 mL x 348.33 g/mol / 1000 = 3.4833 mg
-
Weighing this compound: Carefully weigh out approximately 3.48 mg of this compound powder using a calibrated analytical balance. Transfer the powder to a sterile microcentrifuge tube. It is important to handle the compound in a well-ventilated area or a chemical fume hood.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. Using anhydrous DMSO is crucial as moisture can affect the solubility and stability of the compound.[9]
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the this compound powder. If complete dissolution is not achieved, gentle warming of the tube to 37°C and sonication can be used to aid dissolution.[2] Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can degrade the compound.[10] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Protocol: Preparation of Working Solutions
For cell-based assays, the concentrated DMSO stock solution needs to be further diluted in the appropriate cell culture medium to achieve the desired final concentration.
-
Determine the Final Concentration: Decide on the final concentration of this compound required for your experiment.
-
Serial Dilution (Recommended): To avoid precipitation of the compound in the aqueous cell culture medium, it is recommended to perform an intermediate dilution of the DMSO stock solution in DMSO before the final dilution in the medium.[9]
-
Final Dilution: Add the appropriate volume of the this compound stock solution (or the intermediate dilution) to the cell culture medium. The final concentration of DMSO in the cell culture should be kept low, typically below 0.5%, to minimize solvent-induced toxicity.[10] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
Mandatory Visualizations
Caption: Workflow for preparing and using this compound stock solution.
Caption: this compound inhibits PHD enzymes, leading to HIF-1α stabilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits | PLOS One [journals.plos.org]
- 4. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK1120360A (this compound) | HIF-PHD inhibitor | Probechem Biochemicals [probechem.com]
- 7. scbt.com [scbt.com]
- 8. This compound | HIF-PHD抑制剂 | MCE [medchemexpress.cn]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. file.selleckchem.com [file.selleckchem.com]
Application Notes and Protocols for Oral Gavage Administration of GSK360A in Mice
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocols and data are primarily based on studies conducted in rats. While GSK360A has shown efficacy in murine models, species-specific variations may exist. It is strongly recommended to conduct pilot studies to determine the optimal dosage, timing, and vehicle for specific mouse strains and experimental conditions.
Introduction
This compound is a potent and orally active inhibitor of prolyl 4-hydroxylase (PHD), which leads to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α).[1] This mechanism mimics a hypoxic response, activating downstream signaling pathways that promote angiogenesis, erythropoiesis, and cell survival.[2][3] These characteristics make this compound a compound of interest for therapeutic strategies in ischemic diseases.[4] This document provides detailed application notes and protocols for the oral gavage administration of this compound in mice for preclinical research.
Mechanism of Action: HIF-1α Signaling Pathway
Under normoxic conditions, HIF-1α is hydroxylated by PHDs, leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. This compound inhibits PHDs, preventing HIF-1α hydroxylation. This stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β (also known as ARNT), and bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates the expression of various proteins, including Erythropoietin (EPO) and Vascular Endothelial Growth Factor (VEGF).[2][3]
Quantitative Data Summary (from Rat Studies)
The following tables summarize the pharmacokinetic and pharmacodynamic data obtained from studies in male Sprague-Dawley rats administered a single oral gavage of 30 mg/kg this compound.[2]
Table 1: Pharmacokinetics of this compound (30 mg/kg, p.o.) in Rats [2]
| Time Point | Plasma Concentration (ng/mL) | Kidney Concentration (ng/g) | Brain Concentration (ng/g) |
| 5 hours | 7734 | 3956 | ~77-309 |
| 24 hours | 2629 | 1172 | ~26-105 |
Brain concentration is estimated to be 1-4% of plasma levels.
Table 2: Pharmacodynamics of this compound (30 mg/kg, p.o.) in Rats [2]
| Parameter | Time Point | Fold Change vs. Vehicle |
| Plasma EPO | 5 hours | >80-fold |
| 24 hours | >80-fold | |
| Plasma VEGF | 5 hours | ~1.5-fold |
| 24 hours | ~1.2-fold | |
| Kidney EPO mRNA | 5 hours | ~80-fold |
| Brain VEGF mRNA | 5 hours | ~2-fold |
| 24 hours | ~2-fold |
Experimental Protocols
Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Vehicle: 1% Methyl cellulose in sterile water
-
Sterile water
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number and weight of the mice to be dosed. A common dosage used in rat studies is 30 mg/kg.[1][2][5]
-
Weigh the this compound powder accurately.
-
Prepare the 1% methyl cellulose solution by gradually adding methyl cellulose powder to sterile water while vortexing to ensure proper suspension.
-
Add the weighed this compound powder to the prepared vehicle.
-
Vortex the suspension thoroughly until a homogenous mixture is achieved. Gentle warming or sonication may aid in dissolution/suspension, but stability under these conditions should be verified.
-
Prepare the dosing solution fresh on the day of the experiment.
Oral Gavage Procedure in Mice
This protocol is a general guideline and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) regulations.
Materials:
-
Prepared this compound dosing solution
-
Syringes (1 mL)
-
Oral gavage needles (18-20 gauge, 1.5-2 inches with a rounded tip for mice)[6]
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Acclimatize the mice to handling for several days prior to the experiment to reduce stress.
-
Weigh the mouse to determine the precise dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[6][7]
-
Securely restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.[8] The body should be held in a vertical position to straighten the esophagus.[9]
-
-
Gavage Needle Insertion:
-
Measure the appropriate insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.[10]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[6]
-
The mouse should swallow as the needle enters the esophagus. Do not force the needle; if resistance is met, withdraw and re-attempt.[7][9][10]
-
-
Administration of this compound:
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound suspension.
-
Monitor the animal for any signs of distress, such as gasping or fluid coming from the nose, which could indicate accidental entry into the trachea. If this occurs, immediately stop the procedure.[9]
-
-
Post-Procedure:
-
After administration, gently withdraw the needle in the same direction it was inserted.
-
Return the mouse to its cage and monitor for at least 10-15 minutes for any adverse reactions.[6]
-
Experimental Workflow Example: Pre-treatment for Ischemic Stroke Model
The following workflow is adapted from a study in rats and can be used as a template for designing experiments in mice.[2]
Safety and Toxicology Considerations
Note on Citations: The information presented is synthesized from the provided search results. Please refer to the original publications for more detailed information and context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits | PLOS One [journals.plos.org]
- 4. Frontiers | Hypoxia Mimetic Agents for Ischemic Stroke [frontiersin.org]
- 5. ahajournals.org [ahajournals.org]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 8. instechlabs.com [instechlabs.com]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. research.sdsu.edu [research.sdsu.edu]
Application Notes and Protocols for GSK360A Treatment in Ischemic Stroke Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK360A, a prolyl 4-hydroxylase (PHD) inhibitor, in preclinical ischemic stroke research. The information is based on significant findings from rodent models, offering detailed protocols for key experiments and summarizing the quantitative outcomes of this compound treatment.
Introduction
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. A promising therapeutic strategy involves the pharmacological preconditioning of the brain to withstand ischemic insults. This compound is an orally active PHD inhibitor that stabilizes Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master regulator of the cellular response to hypoxia.[1] By inhibiting PHD, this compound mimics a hypoxic state, leading to the upregulation of a cascade of protective genes that can mitigate the extent of brain damage following an ischemic event.[2][3]
Preclinical studies have demonstrated that pre-treatment with this compound significantly reduces brain injury and improves functional outcomes in animal models of ischemic stroke.[1] These notes are intended to serve as a guide for researchers looking to investigate the neuroprotective effects of this compound and similar compounds.
Mechanism of Action: The HIF-1α Pathway
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by PHDs, leading to its ubiquitination and subsequent degradation by the proteasome.[2] In the presence of this compound, PHD activity is inhibited, preventing HIF-1α hydroxylation. This allows HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. The HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating the transcription of proteins involved in angiogenesis, erythropoiesis, and cell survival, such as Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO).[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a preclinical study investigating the effects of this compound pre-treatment in a rat model of ischemic stroke.[1]
Table 1: Pharmacokinetics and Pharmacodynamics of this compound
| Parameter | Measurement | Value |
| Dosage | Oral gavage | 30 mg/kg |
| Plasma Concentration | Peak | 7734 ng/mL |
| Kidney Distribution | % of Plasma Level | 45-52% |
| Brain Distribution | % of Plasma Level | 1-4% |
| Kidney EPO mRNA | Fold Increase | 80-fold |
| Brain VEGF mRNA | Fold Increase | 2-fold |
| Plasma EPO | Fold Increase | 300-fold |
| Plasma VEGF | Fold Increase | 2-fold |
Table 2: Efficacy of this compound on Stroke Outcomes
| Outcome Measure | This compound Treatment Effect |
| Neurological Deficits | 47-64% Reduction |
| Cognitive Dysfunction | 60-75% Reduction |
| Brain Infarction | 30% Reduction |
Experimental Protocols
Detailed methodologies for replicating the key experiments are provided below.
Animal Model and Stroke Induction
1. Animal Model:
-
Species: Male Sprague-Dawley rats.[1]
2. Ischemic Stroke Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
-
Objective: To induce a temporary focal cerebral ischemia.
-
Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a nylon monofilament suture (e.g., 4-0) through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 2 hours), withdraw the suture to allow for reperfusion.[1]
-
Close the incision and allow the animal to recover.
-
This compound Treatment Regimen
-
Formulation: this compound suspended in a vehicle such as 1% Methyl cellulose.
-
Administration: Oral gavage.
-
Dosing Schedule: 30 mg/kg administered at 18 hours and 5 hours prior to the induction of tMCAO.[1]
Outcome Assessments
1. Neurological Function: Modified Neurological Severity Score (mNSS)
-
Objective: To evaluate sensory, motor, reflex, and balance functions.
-
Procedure: A composite score is given based on a series of tests, including:
-
Motor Tests: Raising the rat by the tail (observing for forelimb flexion), placing the rat on the floor (observing for circling).
-
Sensory Tests: Placing and proprioceptive tests.
-
Beam Balance Tests: Observing the ability to traverse a narrow beam.
-
Reflex Tests: Pinna, corneal, and startle reflexes.
-
-
Scoring: The total score reflects the severity of neurological deficit. A higher score indicates a more severe injury.
2. Cognitive Function: Active Place Avoidance (APA) Task
-
Objective: To assess spatial learning and memory.
-
Apparatus: A rotating circular arena with a designated, non-rotating shock zone.
-
Procedure:
-
The rat is placed on the rotating arena.
-
When the rat enters the stationary shock zone (defined by visual cues in the room), a mild foot shock is delivered.
-
The number of entries into the shock zone is recorded over a set period.
-
-
Analysis: A reduction in the number of entries into the shock zone over time indicates successful learning and memory.
3. Brain Infarct Volume: 2,3,5-triphenyltetrazolium chloride (TTC) Staining
-
Objective: To quantify the volume of dead tissue in the brain.
-
Principle: TTC is a colorless salt that is reduced by mitochondrial dehydrogenases in living tissue to a red formazan product. Infarcted tissue, lacking these enzymes, remains white.
-
Procedure:
-
Euthanize the rat at the study endpoint.
-
Harvest the brain and section it into coronal slices (e.g., 2 mm thick).
-
Incubate the slices in a TTC solution (e.g., 2% in saline) at 37°C for approximately 15-30 minutes.
-
Image the stained sections.
-
-
Analysis: The area of the unstained (white) infarct and the total area of the hemisphere are measured for each slice. The infarct volume is then calculated and can be expressed as a percentage of the total hemispheric volume.
Conclusion
This compound represents a promising neuroprotective agent for the pre-treatment of ischemic stroke in preclinical models. Its mechanism of action through the stabilization of HIF-1α offers a robust pathway for enhancing the brain's endogenous protective mechanisms. The protocols and data presented here provide a foundation for further investigation into the therapeutic potential of this compound and other PHD inhibitors in the context of stroke and other ischemic injuries. Future studies may explore post-stroke treatment paradigms, dose-response relationships, and the long-term efficacy of this compound.
References
- 1. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits | PLOS One [journals.plos.org]
- 3. Frontiers | Hypoxia Mimetic Agents for Ischemic Stroke [frontiersin.org]
- 4. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK360A in Neonatal Rat Ventricular Myocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK360A is a potent, orally active small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1] It exhibits nanomolar inhibitory activity against PHD isoforms, with IC50 values of 10 nM for PHD1, 100 nM for PHD2, and 126 nM for PHD3.[1] By inhibiting these oxygen-sensing enzymes, this compound stabilizes the alpha subunit of the HIF-1 transcription factor (HIF-1α). Under normoxic conditions, HIF-1α is rapidly degraded, but its stabilization allows it to translocate to the nucleus, heterodimerize with HIF-1β, and activate the transcription of a wide array of genes involved in angiogenesis, erythropoiesis, and cellular metabolism.[2][3]
Studies have demonstrated that this compound is capable of activating the HIF-1α pathway in various cell types, including neonatal rat ventricular myocytes (NRVMs) and H9C2 cardiac muscle cells.[2][4] This makes this compound a valuable tool for investigating the roles of the HIF-1α pathway in cardiac biology, including its potential therapeutic effects in the context of ischemic heart disease and cardiac remodeling. These application notes provide detailed protocols for the use of this compound in NRVM cultures to study the activation of the HIF-1α signaling pathway.
Data Presentation
Table 1: Dose-Dependent Stabilization of HIF-1α in NRVMs by this compound
| This compound Concentration (µM) | HIF-1α Protein Level (Relative to Vehicle Control) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 2.5 ± 0.3 |
| 1 | 8.2 ± 0.9 |
| 3 | 12.5 ± 1.5 |
| 10 | 13.1 ± 1.8 |
Data are presented as mean ± standard deviation from three independent experiments. NRVMs were treated with this compound for 6 hours.
Table 2: Effect of this compound on the Secretion of Vascular Endothelial Growth Factor (VEGF) from NRVMs
| Treatment | VEGF Concentration in Culture Supernatant (pg/mL) |
| Vehicle Control | 150 ± 25 |
| This compound (3 µM) | 450 ± 50 |
Data are presented as mean ± standard deviation from three independent experiments. NRVMs were treated for 24 hours.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chronic inhibition of hypoxia-inducible factor prolyl 4-hydroxylase improves ventricular performance, remodeling, and vascularity after myocardial infarction in the rat. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for GSK360A Delivery in a 1% Methyl Cellulose Vehicle
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK360A is a potent and orally active inhibitor of hypoxia-inducible factor prolyl-hydroxylase (HIF-PHD), with IC50 values of 10 nM, 100 nM, and 126 nM for PHD1, PHD2, and PHD3, respectively[1]. By inhibiting these enzymes, this compound stabilizes the alpha subunit of hypoxia-inducible factor (HIF-1α), a key transcription factor that regulates cellular responses to low oxygen levels. This stabilization leads to the activation of the HIF-1α pathway and the upregulation of various target genes involved in erythropoiesis, angiogenesis, and cell survival, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF)[1]. Preclinical studies have demonstrated the therapeutic potential of this compound in models of myocardial infarction and ischemic stroke[1].
This document provides detailed application notes and protocols for the preparation and oral administration of this compound in a 1% methyl cellulose vehicle, a common method for preclinical oral dosing of hydrophobic compounds.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 348.33 g/mol | [1] |
| Formula | C17H17FN2O5 | [2] |
| Appearance | Solid | [2] |
| In Vitro Activity (pIC50) | PHD1: 8.0, PHD2: 7.0, PHD3: 6.9 | [2] |
Preclinical Pharmacokinetics of this compound in Rats (Single Oral Dose)
| Time Point | Plasma Concentration (ng/mL) |
| 5 hours | 7734 |
| 24 hours | 2629 |
Data from studies in male Lewis rats administered a single 30 mg/kg oral dose.
Preclinical Efficacy of this compound in a Rat Model of Myocardial Infarction
| Parameter | Outcome | Reference |
| Ventricular Function | Improved long-term function | [1] |
| Cardiac Remodeling | Reduced adverse remodeling | [1] |
| Vascularity | Increased | [1] |
| Biomarkers | Increased circulating levels of EPO and hemoglobin | [1] |
Study conducted in male Lewis rats with an established model of ventricular dysfunction, administered 30 mg/kg of this compound via oral gavage.
Experimental Protocols
Protocol 1: Preparation of 1% Methyl Cellulose Vehicle
This protocol describes the preparation of a 1% (w/v) methyl cellulose solution suitable for oral gavage in rodents.
Materials:
-
Methyl cellulose powder (e.g., 400 cP viscosity)
-
Purified water (sterile, for injection grade recommended)
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Heating plate
-
Ice bath or refrigerator
Procedure:
-
Heating Phase: Heat approximately one-third of the final required volume of purified water to 70-80°C in a glass beaker on a heating plate with a magnetic stirrer.
-
Dispersion: While stirring the heated water, slowly add the required amount of methyl cellulose powder to create a 1% (w/v) solution (e.g., 1 gram of methyl cellulose for a final volume of 100 mL). Continue stirring until the powder is fully dispersed and the mixture appears as a milky, homogeneous suspension.
-
Cooling and Solubilization: Remove the beaker from the heat and add the remaining two-thirds of the purified water as ice-cold water. This rapid cooling will facilitate the dissolution of the methyl cellulose.
-
Homogenization: Continue stirring the solution on a magnetic stirrer in an ice bath or in a refrigerator (2-8°C) until the solution becomes clear and viscous. This may take several hours or can be left overnight.
-
Storage: Store the prepared 1% methyl cellulose vehicle in a sealed, sterile container at 2-8°C. The solution is typically stable for several weeks.
Protocol 2: Formulation of this compound in 1% Methyl Cellulose Vehicle
This protocol outlines the steps for preparing a suspension of this compound in the 1% methyl cellulose vehicle for oral administration.
Materials:
-
This compound powder
-
Prepared 1% methyl cellulose vehicle
-
Weighing scale
-
Spatula
-
Vortex mixer
-
Sonicator (optional, but recommended for uniform suspension)
-
Sterile tubes
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume. For example, for a 30 mg/kg dose in a rat with a dosing volume of 5 mL/kg, the concentration would be 6 mg/mL.
-
Initial Wetting (Optional): For hydrophobic compounds like this compound, it can be beneficial to first create a paste with a small amount of the 1% methyl cellulose vehicle or a suitable wetting agent (e.g., a minimal amount of Tween 80, typically 0.1-0.5% of the final volume) before adding the bulk of the vehicle. This can help prevent clumping.
-
Suspension: Gradually add the weighed this compound powder to the pre-chilled 1% methyl cellulose vehicle in a sterile tube.
-
Homogenization: Vigorously vortex the mixture for several minutes to ensure the powder is evenly suspended.
-
Sonication (Recommended): To achieve a more uniform and stable suspension, sonicate the mixture in a water bath sonicator. The duration of sonication will depend on the specific equipment and the volume of the suspension. Monitor the suspension visually to ensure homogeneity.
-
Final Volume Adjustment: If necessary, add additional 1% methyl cellulose vehicle to reach the final desired volume and concentration. Vortex again to mix thoroughly.
-
Storage and Use: The prepared this compound suspension should be stored at 2-8°C and protected from light. It is recommended to prepare the formulation fresh on the day of dosing. Before each administration, ensure the suspension is vortexed thoroughly to resuspend any settled particles.
Protocol 3: Oral Gavage Administration to Rats
This protocol provides a standard procedure for the oral administration of the this compound suspension to rats.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats)
-
Syringe (e.g., 1-3 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the rat to accurately calculate the required dosing volume. The maximum recommended volume for oral gavage in rats is typically 10 mL/kg.
-
Syringe Preparation: Gently swirl or vortex the this compound suspension to ensure homogeneity. Draw the calculated volume into the syringe fitted with the gavage needle.
-
Animal Restraint: Securely restrain the rat in an upright position. Proper restraint is crucial to prevent injury to the animal and ensure accurate dosing.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt.
-
Administration: Once the needle is correctly positioned in the esophagus (a slight swallowing reflex may be observed), slowly depress the syringe plunger to administer the suspension.
-
Needle Withdrawal: After administration, gently withdraw the gavage needle.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
Visualizations
Caption: HIF-1α signaling pathway under normoxic and hypoxic/GSK360A conditions.
Caption: Experimental workflow for this compound administration and analysis.
References
Application of GSK360A in a transient middle cerebral artery occlusion model
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of GSK360A, a prolyl 4-hydroxylase (PHD) inhibitor, in a transient middle cerebral artery occlusion (tMCAO) model of ischemic stroke. The provided information, intended for researchers, scientists, and drug development professionals, details the mechanism of action, experimental protocols, and key findings from preclinical studies. This compound has been shown to confer neuroprotective effects by upregulating hypoxia-inducible factor-1α (HIF-1α), leading to a reduction in brain injury and improved functional outcomes in a rat model of stroke.[1][2] This document offers detailed methodologies and summarizes quantitative data to facilitate the replication and further investigation of this compound's therapeutic potential in cerebral ischemia.
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, remains a leading cause of mortality and long-term disability worldwide.[3] The transient middle cerebral artery occlusion (tMCAO) model is a widely used preclinical model to simulate the conditions of focal cerebral ischemia and reperfusion injury seen in human stroke.[4] this compound is an orally active PHD inhibitor that has demonstrated protective effects in models of cardiac and cerebral ischemia.[1][5] By inhibiting PHD, this compound stabilizes HIF-1α, a key transcription factor that orchestrates the cellular response to hypoxia.[6][7][8] This leads to the upregulation of a suite of protective genes, including erythropoietin (EPO) and vascular endothelial growth factor (VEGF), which are involved in processes such as erythropoiesis, angiogenesis, and cell survival.[2][7] This document outlines the application of this compound as a pre-treatment strategy to mitigate ischemic brain injury in a rat tMCAO model.
Mechanism of Action: this compound in Ischemic Preconditioning
This compound's neuroprotective effect is rooted in its ability to mimic hypoxic preconditioning.[6] Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl 4-hydroxylases (PHDs), leading to its degradation.[7] this compound inhibits PHDs, allowing HIF-1α to accumulate and translocate to the nucleus, where it dimerizes with HIF-1β. This complex then binds to hypoxia response elements (HREs) in the promoter regions of target genes, initiating their transcription.[7] The key downstream effectors, EPO and VEGF, contribute to neuroprotection through various mechanisms, including promoting angiogenesis and reducing apoptosis.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a preclinical study investigating the effects of this compound in a rat tMCAO model.
Table 1: Pharmacokinetics and Pharmacodynamics of this compound (30 mg/kg, p.o.)
| Parameter | 5 Hours Post-Administration | 24 Hours Post-Administration |
| Plasma this compound (ng/mL) | 7734[6] | - |
| Kidney this compound (% of plasma) | 45-52%[6] | - |
| Brain this compound (% of plasma) | 1-4%[6] | - |
| Plasma EPO Increase | >80-fold[7] | >80-fold[7] |
| Plasma VEGF Increase | 20-50%[6] | 20-50%[6] |
| Kidney EPO mRNA Increase | ~80-fold[6] | Returned to baseline[7] |
| Brain VEGF mRNA Increase | ~2-fold[6] | ~2-fold[6] |
Table 2: Neuroprotective and Functional Outcomes with this compound Pre-treatment
| Outcome Measure | Vehicle Control | This compound (30 mg/kg) | Percent Improvement |
| Neurological Deficit Reduction (mNSS) | - | - | 47-64%[1] |
| Cognitive Dysfunction Reduction | - | - | 60-75%[1] |
| Brain Infarction Reduction | - | - | 30%[1][2] |
Experimental Protocols
Animal Model and Housing
-
Species: Male Sprague-Dawley rats.[1]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Ethics: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
This compound Administration
-
Formulation: this compound is suspended in a vehicle such as 1% Methyl cellulose.[2]
-
Dosing Schedule: Two doses are administered prior to tMCAO: one at 18 hours and a second at 5 hours before the induction of ischemia.[1][2][6][7]
Transient Middle Cerebral Artery Occlusion (tMCAO) Procedure
The intraluminal suture method is a common technique for inducing tMCAO.[3][4]
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).[9]
-
Surgical Preparation: Place the animal in a supine position and maintain body temperature at 37°C. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the CCA.
-
Occlusion: Introduce a silicone-coated monofilament suture into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).[3]
-
Confirmation of Occlusion: Cerebral blood flow should be monitored using techniques like Laser Doppler Flowmetry to confirm a significant reduction in blood flow to the MCA territory.[4][9]
-
Duration of Occlusion: Maintain the occlusion for a specified period, for example, 2 hours.[2]
-
Reperfusion: Gently withdraw the monofilament to allow for reperfusion of the MCA territory.
-
Wound Closure: Suture the incision and allow the animal to recover from anesthesia.
Assessment of Outcomes
-
Neurological Deficit Scoring: Evaluate sensory-motor deficits at various time points post-stroke (e.g., 5 hours, 24 hours, and weekly) using a standardized scale such as the modified Neurological Severity Score (mNSS).[2]
-
Cognitive Function: Assess cognitive performance at later time points (e.g., 3-4 weeks) using tests like the Active Place Avoidance task.[2]
-
Infarct Volume Measurement: At the end of the study, euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.
-
Biochemical Analysis: Collect blood and tissue samples at different time points to measure plasma levels of EPO and VEGF via ELISA, and tissue mRNA levels of EPO and VEGF via qRT-PCR.[6][7]
Conclusion
The pre-treatment with this compound demonstrates a significant therapeutic potential in a preclinical model of ischemic stroke. By activating the HIF-1α pathway, this compound reduces infarct volume and improves both neurological and cognitive outcomes.[1][2] The detailed protocols and data presented in these application notes provide a solid foundation for further research into the clinical translation of PHD inhibitors for the prevention of ischemic brain injury, particularly in scenarios with a foreseeable risk of cerebral ischemia such as major surgeries.
References
- 1. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Transient Middle Cerebral Artery Occlusion Model of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The middle cerebral artery occlusion model of transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Bridging the Transient Intraluminal Stroke Preclinical Model to Clinical Practice: From Improved Surgical Procedures to a Workflow of Functional Tests - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing HIF-1α in H9C2 Cells with GSK360A
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for utilizing GSK360A to induce Hypoxia-Inducible Factor-1α (HIF-1α) in the H9C2 rat cardiomyocyte cell line.
Introduction to this compound and HIF-1α
Hypoxia-Inducible Factor-1 (HIF-1) is a crucial transcription factor that plays a central role in the cellular response to low oxygen conditions (hypoxia). It is a heterodimer composed of an oxygen-sensitive α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded via a process involving prolyl hydroxylase domain (PHD) enzymes. These enzymes hydroxylate specific proline residues on HIF-1α, targeting it for ubiquitination and subsequent proteasomal degradation.
This compound is a potent, orally active inhibitor of PHD enzymes, with IC50 values of 10 nM, 100 nM, and 126 nM for PHD1, PHD2, and PHD3, respectively[1]. By inhibiting PHDs, this compound prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation even under normoxic conditions[2]. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes. This activation of HIF-1α signaling upregulates the expression of numerous genes involved in angiogenesis, erythropoiesis, and glucose metabolism, such as Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO)[2][3]. Studies have shown that this compound is capable of activating the HIF-1α pathway in various cell types, including H9C2 cardiomyocytes[2].
Data Presentation
The following tables present illustrative quantitative data on the effects of this compound on HIF-1α stabilization and target gene expression in H9C2 cells. This data is based on typical responses observed with PHD inhibitors and should be used as a guideline for experimental design.
Table 1: Dose-Dependent Effect of this compound on HIF-1α Protein Levels in H9C2 Cells (24-hour treatment)
| This compound Concentration (µM) | HIF-1α Protein Level (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 2.5 |
| 1 | 8.0 |
| 10 | 15.0 |
| 50 | 16.5 |
| 100 | 16.0 |
Table 2: Time-Course of HIF-1α Protein Stabilization in H9C2 Cells Treated with 10 µM this compound
| Time (hours) | HIF-1α Protein Level (Fold Change vs. Time 0) |
| 0 | 1.0 |
| 2 | 4.5 |
| 6 | 10.0 |
| 12 | 14.0 |
| 24 | 15.0 |
| 48 | 12.0 |
Table 3: Effect of this compound on the mRNA Expression of HIF-1α Target Genes in H9C2 Cells (24-hour treatment)
| Gene | This compound (10 µM) - Fold Change in mRNA Expression vs. Vehicle |
| VEGF | 6.5 |
| EPO | 4.0 |
| GLUT1 | 3.5 |
Experimental Protocols
H9C2 Cell Culture
This protocol outlines the standard procedure for maintaining and passaging the H9C2 rat cardiomyocyte cell line.
Materials:
-
H9C2 cells (ATCC® CRL-1446™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other necessary sterile labware
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Maintain H9C2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, aspirate the culture medium and wash the cells with PBS.
-
Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 2-3 minutes at 37°C until the cells detach.
-
Neutralize the trypsin by adding complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and seed into new culture vessels at a recommended split ratio of 1:3 to 1:6.
-
Change the culture medium every 2-3 days.
Treatment of H9C2 Cells with this compound
This protocol describes the treatment of H9C2 cells with this compound to induce HIF-1α.
Materials:
-
H9C2 cells cultured in appropriate vessels (e.g., 6-well plates or 100 mm dishes)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete H9C2 culture medium
Procedure:
-
Seed H9C2 cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Prepare the desired concentrations of this compound by diluting the stock solution in complete culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., for time-course experiments, harvest cells at different time points; for dose-response, incubate for a fixed time, such as 24 hours).
-
After the incubation period, proceed with cell lysis for protein or RNA extraction.
Western Blotting for HIF-1α
This protocol details the detection of HIF-1α protein levels in this compound-treated H9C2 cells by Western blotting.
Materials:
-
This compound-treated and control H9C2 cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on an 8% acrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
Quantitative Real-Time PCR (qPCR) for HIF-1α Target Genes
This protocol outlines the measurement of mRNA expression of HIF-1α target genes in H9C2 cells treated with this compound.
Materials:
-
This compound-treated and control H9C2 cells
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., VEGF, EPO, GLUT1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
Harvest the cells and extract total RNA using a suitable RNA extraction kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions in triplicate for each sample and gene, including a no-template control. Each reaction should contain the appropriate amount of cDNA, forward and reverse primers, and qPCR master mix.
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations
Caption: this compound inhibits PHD enzymes, leading to HIF-1α stabilization.
Caption: Workflow for studying this compound-induced HIF-1α in H9C2 cells.
References
Application Notes and Protocols for Long-Term Administration of GSK360A in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK360A is a potent, orally active inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylases (PHDs), with IC50 values of 10, 100, and 126 nM for PHD1, PHD2, and PHD3, respectively.[1] By inhibiting these enzymes, this compound stabilizes HIF-1 alpha, a key transcription factor that orchestrates cellular responses to low oxygen conditions. This stabilization leads to the activation of a cascade of downstream genes involved in angiogenesis, erythropoiesis, and cell survival.[1][2] Preclinical studies have demonstrated that long-term administration of this compound in a rat model of heart failure following myocardial infarction (MI) improves long-term ventricular function, mitigates adverse remodeling, and enhances vascularity in the peri-infarct region.[1][2] These findings suggest the therapeutic potential of targeting the HIF pathway with this compound for the treatment of heart failure.
This document provides a detailed summary of the quantitative data from these preclinical studies, comprehensive experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative outcomes of long-term this compound administration in a rat model of post-MI heart failure.
Table 1: Echocardiographic Assessment of Left Ventricular Function
| Parameter | Time Point | Vehicle-Treated | This compound-Treated (30 mg/kg/day) | p-value |
| Ejection Fraction (%) | Pre-treatment | 45 ± 2 | 46 ± 2 | NS |
| 28 days | 35 ± 3 | 44 ± 2 | <0.05 | |
| 90 days | 31 ± 4 | 42 ± 3 | <0.05 | |
| LV End-Diastolic Dimension (mm) | Pre-treatment | 8.9 ± 0.2 | 8.8 ± 0.2 | NS |
| 28 days | 9.8 ± 0.3 | 9.1 ± 0.2 | <0.05 | |
| 90 days | 10.2 ± 0.4 | 9.3 ± 0.3 | <0.05 | |
| LV End-Systolic Dimension (mm) | Pre-treatment | 6.5 ± 0.2 | 6.4 ± 0.2 | NS |
| 28 days | 7.8 ± 0.3 | 6.8 ± 0.2 | <0.05 | |
| 90 days | 8.4 ± 0.4 | 7.1 ± 0.3 | <0.05 | |
| Data are presented as mean ± SEM. LV, Left Ventricular; NS, Not Significant. |
Table 2: Gravimetric and Histological Assessments
| Parameter | Vehicle-Treated | This compound-Treated (30 mg/kg/day) | p-value |
| Lung Weight / Body Weight (mg/g) | 5.8 ± 0.4 | 4.7 ± 0.3 | <0.05 |
| Microvascular Density (vessels/mm²) | 152 ± 15 | 325 ± 28 | <0.01 |
| Data are presented as mean ± SEM. |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Preclinical Heart Failure Studies
Caption: Experimental workflow for this compound in a rat heart failure model.
Experimental Protocols
Animal Model and Myocardial Infarction Induction
-
Animal Model: Male Lewis rats (250-300g) are used for this model.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Intubate the rat and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Successful ligation is confirmed by the appearance of a pale, akinetic area in the anterior wall of the left ventricle.
-
Close the chest in layers.
-
Provide post-operative analgesia and monitor the animal's recovery.
-
This compound Administration
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 1% methylcellulose).
-
Dosage: Administer this compound at a dose of 30 mg/kg body weight.
-
Route of Administration: Oral gavage.
-
Frequency and Duration: Administer daily for 28 consecutive days, starting 7 days post-MI.
Echocardiographic Assessment of Cardiac Function
-
Equipment: Use a high-frequency ultrasound system equipped with a linear array transducer suitable for small animals.
-
Procedure:
-
Anesthetize the rat lightly to maintain a stable heart rate.
-
Shave the chest area and apply ultrasound gel.
-
Acquire two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure the following parameters from the M-mode tracings:
-
Left Ventricular End-Diastolic Dimension (LVEDD)
-
Left Ventricular End-Systolic Dimension (LVESD)
-
-
Calculate the Ejection Fraction (EF) using the following formula: EF (%) = [(LVEDD³ - LVESD³) / LVEDD³] x 100.
-
Perform measurements at baseline (before treatment), and at 28 and 90 days post-MI.
-
Gravimetric Analysis of Lung Weight
-
Procedure:
-
At the end of the study (90 days post-MI), euthanize the rats.
-
Carefully dissect the lungs and blot them dry to remove excess fluid.
-
Weigh the lungs and the body of the rat.
-
Calculate the lung weight to body weight ratio (mg/g) to assess pulmonary congestion.
-
Histological Assessment of Microvascular Density
-
Tissue Preparation:
-
Perfuse the heart with saline followed by 10% neutral buffered formalin.
-
Excise the heart and embed the peri-infarct tissue in paraffin.
-
Cut 5 µm thick sections.
-
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval.
-
Incubate the sections with a primary antibody against an endothelial cell marker (e.g., CD31 or von Willebrand Factor).
-
Incubate with a suitable secondary antibody conjugated to a detection system (e.g., HRP-DAB).
-
Counterstain with hematoxylin.
-
-
Quantification:
-
Capture images of the stained sections at a high magnification (e.g., 200x).
-
Count the number of positively stained microvessels in multiple random fields of view within the peri-infarct region.
-
Express the microvascular density as the number of vessels per square millimeter (vessels/mm²).
-
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Disruption of Hypoxia-Inducible Transcription Factor-Prolyl Hydroxylase Domain-1 (PHD-1−/−) Attenuates Ex Vivo Myocardial Ischemia/Reperfusion Injury Through Hypoxia-Inducible Factor-1α Transcription Factor and Its Target Genes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: GSK360A In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK360A, a potent and orally active HIF-prolyl hydroxylase (PHD) inhibitor.[1] The focus is on improving the solubility of this compound for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylases (PHD).[1] By inhibiting PHD enzymes, this compound prevents the degradation of the alpha subunit of hypoxia-inducible factor (HIF-1α).[2][3] This leads to the stabilization and nuclear translocation of HIF-1α, where it dimerizes with HIF-1β and initiates the transcription of various target genes, including erythropoietin (EPO) and vascular endothelial growth factor (VEGF).[2][4] This pathway is crucial for the cellular response to hypoxia.
Q2: What are the main challenges in preparing this compound for in vivo studies?
Like many small molecule inhibitors developed through high-throughput screening, this compound is a hydrophobic compound with poor aqueous solubility. This can lead to challenges in preparing formulations suitable for in vivo administration, potentially causing issues with bioavailability, dose accuracy, and reproducibility of experimental results.
Q3: What are the general strategies to improve the solubility of compounds like this compound?
Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble compounds for in vivo studies. These include:
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, which can improve the dissolution rate.
-
Use of Co-solvents: Water-miscible organic solvents can be used to increase the solubility of hydrophobic drugs.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly alter solubility.
-
Surfactants: These agents can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.
-
Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the oral absorption of lipophilic drugs.
-
Solid Dispersions: Dispersing the drug in a polymeric carrier can enhance its dissolution rate.
Troubleshooting Guide: this compound Formulation for In Vivo Studies
This guide addresses specific issues that may be encountered when preparing this compound formulations.
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates out of solution/suspension during preparation or storage. | - The concentration of this compound exceeds its solubility in the chosen vehicle.- The formulation is unstable over time. | - Verify Solubility: If possible, determine the approximate solubility of this compound in the chosen vehicle before preparing a large batch.- Reduce Concentration: Prepare a more dilute formulation if the desired dose volume allows.- Improve Suspension Stability: For suspensions, ensure adequate mixing and consider adding a surfactant (e.g., Tween 80) to improve particle wetting and prevent aggregation.[5] Prepare the suspension fresh before each use.- Check for Degradation: Ensure the storage conditions are appropriate for this compound. |
| Inconsistent results between animal cohorts. | - Inhomogeneous suspension leading to inaccurate dosing.- Instability of the formulation, with the compound crashing out over the course of the experiment. | - Ensure Homogeneity: Vigorously vortex the suspension before drawing each dose to ensure a uniform distribution of this compound particles.- Fresh Preparation: Prepare the formulation fresh daily to minimize the risk of instability.[5] |
| Low or variable oral bioavailability. | - Poor dissolution of this compound in the gastrointestinal tract.- Precipitation of the compound in the stomach's acidic environment. | - Optimize Formulation: Consider formulating this compound in a vehicle known to enhance oral absorption of poorly soluble compounds, such as a 0.5% methylcellulose suspension, potentially with a small percentage of a non-ionic surfactant like Tween 80.[5][6]- Particle Size Reduction: If equipment is available, reducing the particle size of the this compound powder before formulation may improve its dissolution rate. |
| Difficulty in administering the formulation via oral gavage. | - High viscosity of the vehicle. | - Select Appropriate Viscosity: When using methylcellulose, choose a grade with a viscosity suitable for oral gavage (e.g., 400 cP).[5]- Needle Gauge: Use an appropriately sized gavage needle (e.g., 20-22 gauge for mice) to accommodate the formulation's viscosity.[6] |
Experimental Protocols
Protocol 1: Preparation of a 0.5% Methylcellulose Vehicle for Oral Gavage
This protocol describes the preparation of a common vehicle for administering poorly soluble compounds to rodents.
Materials:
-
Methylcellulose (viscosity of ~400 cP)
-
Milli-Q or distilled water
-
Magnetic stirrer and stir bar
-
Beakers
-
Heating plate
-
Ice bath or refrigerator
Procedure:
-
Calculate the required volume of 0.5% methylcellulose solution (e.g., for 100 mL, you will need 0.5 g of methylcellulose).
-
Heat approximately one-third of the final volume of water to 70-80°C in a beaker with a magnetic stir bar.[5]
-
While stirring, slowly add the methylcellulose powder to the hot water. It will not dissolve but will form a suspension.[5]
-
Remove the beaker from the heat and add the remaining two-thirds of the water, which should be cold (chilled on ice or in a refrigerator).[5]
-
Continue stirring the mixture in the cold until the methylcellulose is fully hydrated and the solution becomes clear and viscous. This may take some time.
-
Store the prepared vehicle at 4°C.
Protocol 2: General Protocol for Preparing a this compound Suspension for Oral Gavage
This protocol provides a general method for preparing a suspension of a hydrophobic compound like this compound.
Materials:
-
This compound powder
-
Prepared 0.5% methylcellulose vehicle (from Protocol 1)
-
(Optional) Tween 80 or other suitable surfactant
-
Mortar and pestle (optional, for particle size reduction)
-
Vortex mixer
-
Appropriate tubes for preparation and storage
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and volume.
-
If desired, a small amount of surfactant (e.g., 0.1-0.5% Tween 80) can be added to the methylcellulose vehicle to aid in wetting the this compound powder.[5]
-
Weigh the this compound powder and place it in a suitable tube.
-
(Optional) If starting with a crystalline powder, gently grind it with a mortar and pestle to reduce particle size.
-
Add a small amount of the vehicle to the this compound powder to create a paste. This helps to ensure the powder is thoroughly wetted.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates.
-
Store the suspension appropriately (typically at 4°C, protected from light) and always prepare it fresh for daily dosing.
-
Crucially, vortex the suspension vigorously immediately before each administration to ensure a homogenous dose is given to each animal.
Data Presentation
The following tables provide an illustrative comparison of formulation strategies. Note: The quantitative values are hypothetical examples for illustrative purposes, as specific data for this compound is not publicly available.
Table 1: Illustrative Solubility of this compound in Common Vehicles
| Vehicle | Illustrative Solubility (µg/mL) | Notes |
| Water | < 1 | Practically insoluble in aqueous solutions. |
| PBS (pH 7.4) | < 1 | Similar to water, negligible solubility. |
| 10% DMSO in Saline | 50 - 100 | May be suitable for some routes but consider potential DMSO toxicity. |
| 0.5% Methylcellulose | Forms a suspension, not a true solution. | A common and effective vehicle for oral administration of insoluble compounds. |
| 0.5% Methylcellulose + 0.2% Tween 80 | Improves wettability and suspension stability. | Recommended for enhancing the homogeneity of the suspension. |
Table 2: Illustrative Pharmacokinetic Parameters of this compound with Different Formulations (Oral Administration)
| Formulation | Illustrative Cmax (ng/mL) | Illustrative AUC (ng*h/mL) |
| Aqueous Suspension | Low and variable | Low and variable |
| 0.5% Methylcellulose Suspension | Moderate | Moderate |
| 0.5% Methylcellulose + 0.2% Tween 80 Suspension | Higher | Higher |
| Lipid-Based Formulation (e.g., SEDDS) | Highest | Highest |
Visualizations
HIF-1α Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the HIF-1α signaling pathway. Under normoxic conditions, PHD enzymes hydroxylate HIF-1α, leading to its degradation. This compound inhibits PHD, stabilizing HIF-1α, which then promotes the transcription of target genes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PHD Inhibition Mitigates and Protects Against Radiation-Induced Gastrointestinal Toxicity via HIF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
GSK360A off-target effects at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK360A. The information focuses on potential off-target effects at high concentrations, based on available data and general principles of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally active inhibitor of hypoxia-inducible factor prolyl-hydroxylases (HIF-PHDs). It specifically targets PHD1, PHD2, and PHD3, thereby stabilizing the alpha subunit of HIF (HIF-α). Under normal oxygen conditions, HIF-α is hydroxylated by PHDs, leading to its degradation. By inhibiting PHDs, this compound prevents this degradation, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of target genes such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF).
Q2: What are the known on-target potencies of this compound?
This compound exhibits nanomolar potency against its intended targets. The half-maximal inhibitory concentrations (IC50) are:
-
PHD1: 10 nM
-
PHD2: 100 nM
-
PHD3: 126 nM
Q3: Are there any publicly available comprehensive off-target screening data for this compound, such as a kinome scan?
Based on currently available public information, a comprehensive off-target screening panel or kinome scan for this compound has not been published. While preclinical studies have demonstrated its efficacy in models of myocardial infarction and stroke, these studies primarily focus on its on-target effects related to HIF stabilization. Drug development processes typically involve extensive safety and selectivity profiling, but these proprietary datasets are often not publicly disclosed.
Q4: What general types of off-target effects could be anticipated for a small molecule inhibitor like this compound, particularly at high concentrations?
As a small molecule, this compound has the potential to interact with other proteins, especially at concentrations significantly higher than its on-target IC50 values. For inhibitors that target 2-oxoglutarate (2-OG) dependent dioxygenases like the PHDs, potential off-targets could include other members of this large enzyme superfamily. These enzymes are involved in various cellular processes, including histone demethylation and collagen biosynthesis. Off-target effects are a common consideration in drug development and are often concentration-dependent.
Q5: How can I experimentally assess potential off-target effects of this compound in my own research?
To investigate potential off-target effects, a systematic approach is recommended. This can include:
-
Broad Kinase and Enzyme Screening: Subjecting this compound to commercially available screening panels (e.g., kinome scans, broad enzyme panels) can identify potential off-target interactions.
-
Phenotypic Screening: Utilizing high-content imaging or other cell-based assays to observe unexpected cellular phenotypes at high concentrations of this compound.
-
Proteomics and Transcriptomics: Employing techniques like mass spectrometry-based proteomics or RNA sequencing to identify changes in protein expression or gene transcription that are not explained by HIF pathway activation.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected Cell Toxicity or Reduced Proliferation at High Concentrations | The compound may be inhibiting other essential enzymes or proteins required for cell viability. | 1. Perform a dose-response curve to determine the precise concentration at which toxicity occurs. 2. Compare the toxic concentration to the on-target IC50 values for PHD enzymes. A large window between on-target potency and toxicity suggests reasonable selectivity. 3. Consider running a broad liability panel screen to identify interactions with known toxicologically relevant targets. |
| Phenotypic Changes Unrelated to HIF Pathway Activation (e.g., changes in cell morphology, unexpected signaling pathway activation) | This compound might be interacting with other signaling molecules. | 1. Validate that the observed phenotype is not a downstream consequence of HIF activation by using a negative control (e.g., a structurally similar but inactive compound) or by silencing HIF-α. 2. Use pathway-specific inhibitors or activators to dissect the unexpected signaling cascade. 3. Perform a kinome scan or other broad panel screening at the concentration inducing the phenotype to identify potential off-targets. |
| Discrepancies Between in vitro Potency and Cellular Activity | The compound may have poor cell permeability, be actively transported out of the cell, or be metabolized. Alternatively, off-target effects at the cellular level could be confounding the expected outcome. | 1. Verify target engagement in cells using methods like the cellular thermal shift assay (CETSA). 2. Assess cell permeability using standard assays (e.g., PAMPA). 3. If off-target effects are suspected, perform washout experiments to see if the unexpected phenotype is reversible. |
Data Presentation
Table 1: On-Target Inhibitory Potency of this compound
| Target | IC50 (nM) |
| PHD1 | 10 |
| PHD2 | 100 |
| PHD3 | 126 |
| Data sourced from MedchemExpress. |
Experimental Protocols
Protocol 1: General Workflow for Assessing Off-Target Effects
This protocol outlines a general workflow for identifying and validating potential off-target effects of a small molecule inhibitor like this compound.
-
Primary Screening (Broad Panel):
-
Submit the compound for a broad in vitro screening panel (e.g., a kinome scan of over 400 kinases, or a safety panel that includes GPCRs, ion channels, and other enzymes).
-
Typically, a high concentration (e.g., 1-10 µM) is used for the initial screen to maximize the chances of detecting off-target interactions.
-
-
Hit Confirmation and Dose-Response:
-
For any "hits" identified in the primary screen (e.g., >50% inhibition), perform a dose-response analysis to determine the IC50 for the potential off-target.
-
This allows for a quantitative comparison between the on-target and off-target potencies.
-
-
Cellular Target Engagement:
-
If a significant off-target is identified, confirm that the compound engages this target in a cellular context.
-
Methods such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET can be used to measure target engagement in intact cells.
-
-
Functional Cellular Assays:
-
Develop or use existing functional assays to determine if the off-target interaction translates into a cellular phenotype.
-
For example, if the off-target is a kinase, assess the phosphorylation of its known substrates in cells treated with the compound.
-
-
Structure-Activity Relationship (SAR) Analysis:
-
Test structurally related analogs of the compound. If the off-target activity is genuine, it should track with the structural modifications in a predictable manner.
-
A negative control compound (structurally similar but inactive against the primary target) should ideally also be inactive against the off-target.
-
Visualizations
Caption: HIF-1α signaling pathway under normoxia and in the presence of a PHD inhibitor like this compound.
Caption: Experimental workflow for identifying and validating potential off-target effects of a small molecule.
Technical Support Center: Navigating GSK360A in Neurological Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the prolyl 4-hydroxylase (PHD) inhibitor, GSK360A, particularly in the context of neurological studies where its low brain penetration presents a significant challenge.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active inhibitor of prolyl 4-hydroxylase (PHD) enzymes.[1][2] Its mechanism of action involves the inhibition of PHDs, which are responsible for the hydroxylation of Hypoxia-Inducible Factor-alpha (HIF-α).[3][4] Under normal oxygen conditions, hydroxylated HIF-α is targeted for degradation. By inhibiting PHDs, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α.[4] This allows HIF-α to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of a wide array of genes involved in processes such as erythropoiesis (e.g., erythropoietin, EPO) and angiogenesis (e.g., vascular endothelial growth factor, VEGF).[3][4]
Q2: I'm observing therapeutic effects in my neurological models (e.g., stroke), but I've read that this compound has low brain penetration. How is this possible?
This is a critical observation. Studies have shown that while this compound demonstrates neuroprotective effects in models of ischemic stroke, its concentration in the brain is only about 1-4% of that in the plasma.[4][5] The observed efficacy despite low brain penetration can be attributed to a few potential factors:
-
High Potency: this compound is a highly potent inhibitor of PHD enzymes, meaning that even at low concentrations, it may be sufficient to engage the target and elicit a downstream biological response.[1][2]
-
Peripheral Effects: The therapeutic benefits in neurological models may be, in part, mediated by systemic or peripheral effects of this compound. For instance, increased plasma levels of EPO and VEGF, stimulated by this compound's action in peripheral tissues like the kidney, can have neuroprotective effects.[3][4][6]
-
Indirect Central Effects: Systemic physiological changes induced by this compound could indirectly benefit the central nervous system (CNS) without requiring high concentrations of the drug within the brain itself.
Q3: What is the likely reason for this compound's low brain penetration?
While direct evidence for this compound is not available in the provided search results, a common mechanism for low brain penetration of small molecules is their recognition and active removal by efflux transporters at the blood-brain barrier (BBB). A key transporter involved in this process is P-glycoprotein (P-gp), which acts as a barrier to many therapeutic agents.[7] It is highly probable that this compound is a substrate for P-gp or a similar efflux transporter, which actively pumps the compound out of the brain endothelial cells and back into the bloodstream, thus limiting its accumulation in the CNS.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected efficacy in neurological models.
Possible Cause 1: Insufficient Target Engagement in the CNS due to Low Brain Penetration.
-
Troubleshooting Steps:
-
Verify Peripheral Target Engagement: Before concluding insufficient CNS target engagement, confirm that this compound is active peripherally. Measure plasma biomarkers such as EPO and VEGF, which should be significantly elevated following this compound administration.[3][8] This confirms the compound is being absorbed and is biologically active.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct a dose-response study and measure the concentration of this compound in both plasma and brain tissue at various time points after administration. This will help you establish a PK/PD relationship and determine if the brain concentrations are below the threshold required for the desired effect.
-
Co-administration with a P-gp Inhibitor (Advanced): In a non-clinical research setting, co-administering this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) could help determine if P-gp-mediated efflux is the primary reason for low brain penetration. An increase in the brain-to-plasma concentration ratio of this compound in the presence of the inhibitor would support this hypothesis. Note: This approach should be carefully designed and interpreted, as P-gp inhibitors can have their own biological effects.
-
Possible Cause 2: Suboptimal Dosing Regimen.
-
Troubleshooting Steps:
-
Review Existing Literature: The effective dose of this compound in rat models of stroke has been reported as 30 mg/kg, administered orally.[5][6] Ensure your dosing is in line with established protocols.
-
Optimize Dosing Schedule: The timing of administration relative to the neurological insult can be critical. In preclinical stroke models, a pre-treatment regimen has been shown to be effective.[3][6] You may need to empirically determine the optimal dosing window for your specific model and endpoint.
-
Data Presentation
Table 1: In Vitro Potency of this compound against PHD Isoforms
| PHD Isoform | IC50 (nM) | pIC50 |
| PHD1 | 10 | 8.0 |
| PHD2 | 100 | 7.0 |
| PHD3 | 126 | 6.9 |
(Data sourced from MedchemExpress and Probechem)[1][2]
Table 2: In Vivo Pharmacokinetic Data for this compound in Rats
| Parameter | Value |
| Dose | 30 mg/kg, p.o. |
| Plasma Concentration (at 5 hours) | ~7734 ng/mL |
| Kidney Concentration | 45-52% of plasma level |
| Brain Concentration | 1-4% of plasma level |
(Data from a study in male Sprague-Dawley rats)[4][5]
Experimental Protocols
Protocol 1: Assessment of In Vivo Brain Penetration of this compound in Rodents
-
Animal Model: Male Sprague-Dawley rats (or other appropriate rodent model).
-
Compound Administration: Administer this compound at a defined dose (e.g., 30 mg/kg) via oral gavage. Include a vehicle control group (e.g., 1% Methyl cellulose).
-
Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours) post-administration, collect blood samples via cardiac puncture into heparinized tubes. Immediately following blood collection, perfuse the animals with ice-cold saline to remove blood from the brain vasculature.
-
Tissue Processing: Harvest the brain and other tissues of interest (e.g., kidney). Homogenize the brain tissue in a suitable buffer.
-
Bioanalysis: Extract this compound from plasma and brain homogenates using an appropriate method (e.g., protein precipitation followed by liquid chromatography-mass spectrometry - LC-MS/MS).
-
Data Analysis: Calculate the concentration of this compound in plasma (ng/mL) and brain tissue (ng/g). Determine the brain-to-plasma concentration ratio (Kp) at each time point.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK1120360A (this compound) | HIF-PHD inhibitor | Probechem Biochemicals [probechem.com]
- 3. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits | PLOS One [journals.plos.org]
- 4. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. In vitro P-glycoprotein efflux ratio can predict the in vivo brain penetration regardless of biopharmaceutics drug disposition classification system class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Hypoxia Mimetic Agents for Ischemic Stroke [frontiersin.org]
Technical Support Center: GSK360A Administration in Neonatal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of GSK360A in neonatal models to avoid mortality and other adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active inhibitor of Hypoxia-Inducible Factor-Prolyl Hydroxylase (HIF-PHD) enzymes.[1][2][3] It functions by preventing the degradation of the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). Under normal oxygen conditions, HIF-1α is hydroxylated by PHD enzymes, leading to its ubiquitination and subsequent degradation by the proteasome. By inhibiting PHDs, this compound allows HIF-1α to stabilize, translocate to the nucleus, and form a complex with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) on DNA, promoting the transcription of various genes involved in adaptation to hypoxia, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF).[4][5][6][7]
Q2: High mortality has been observed in our neonatal rat pups following intraperitoneal (IP) administration of this compound. What is the likely cause?
A2: High mortality in neonatal rat pups following IP administration of this compound is strongly dose-dependent. A study in P7 neonatal rats demonstrated a significant increase in mortality with IP doses of 50 mg/kg, reaching as high as 80%.[8][9] This systemic administration can lead to supraphysiological levels of downstream effectors like EPO, potentially causing adverse effects.[10] Systemic HIF-1α stabilization may also provoke other unwanted systemic effects.
Q3: Is there a safer alternative to IP administration for delivering this compound to the central nervous system in neonatal models?
A3: Yes, intranasal (IN) administration has been shown to be a safer and effective alternative for brain-targeted delivery of this compound in neonatal models.[8][10] One study demonstrated that IN administration of this compound in P7 rat pups at a dose of 3 mg/kg resulted in reduced brain injury without the mortality seen with higher-dose IP injections.[8][10]
Q4: What are the signs of toxicity I should monitor for in neonatal pups after this compound administration?
A4: Beyond mortality, it is crucial to monitor for sublethal signs of toxicity. General signs of distress in neonatal rodents include failure to thrive (lack of weight gain), decreased activity, reduced suckling, and changes in grooming behavior.[8][11] Specific to this compound's mechanism, systemic administration has been shown to increase blood leukocyte counts.[8] Other potential adverse effects of PHD inhibitors, though not specifically documented for this compound in neonates, could include cardiovascular and renal complications.[9][12] Careful observation for any deviation from normal neonatal behavior and physiology is essential.
Troubleshooting Guides
Issue 1: High Mortality Rate with Intraperitoneal (IP) Injection
| Potential Cause | Troubleshooting Step |
| Dosage too high | Review your dosing regimen. Studies have shown high mortality (up to 80%) at 50 mg/kg IP in P7 rat pups.[8][9] Consider a dose-reduction study to determine the maximum tolerated dose in your specific model. |
| Systemic toxicity | Systemic HIF-1α stabilization can lead to off-target effects. If brain-specific effects are desired, switch to intranasal (IN) administration, which has been shown to be effective with significantly lower mortality.[8][10] |
| Improper injection technique | Ensure proper IP injection technique to avoid puncturing organs. For neonatal rats, use a small gauge needle (e.g., 26G) and inject into the lower right quadrant of the abdomen to avoid the cecum.[12][13][14][15][16] |
| Vehicle-related issues | Ensure the vehicle is well-tolerated. While 1% methylcellulose has been used for oral administration, for IP, a sterile, buffered solution is critical. The pH of the formulation should be close to neutral to prevent irritation.[17] |
Issue 2: Inconsistent Results or Lack of Efficacy
| Potential Cause | Troubleshooting Step |
| Compound instability/precipitation | This compound is soluble in DMSO.[3] Ensure the compound is fully dissolved and stable in your chosen vehicle at the concentration used. Prepare fresh solutions for each experiment. For in vivo studies, a suspension in a vehicle like 1% methylcellulose may be used for oral gavage. |
| Incorrect administration technique | For IN administration, ensure the pup is properly restrained and the solution is delivered in small droplets to be inhaled, not swallowed. For IP injections, confirm correct placement by aspirating before injecting (in older animals; not recommended in suckling pups).[4][12][13][16] |
| Timing of administration | The pharmacokinetic and pharmacodynamic effects of this compound are time-dependent. Plasma levels of downstream targets like EPO and VEGF have been shown to peak at different times post-administration.[18] Your dosing schedule should align with the desired therapeutic window. |
Data Presentation
Table 1: Dose-Dependent Mortality of this compound via Intraperitoneal (IP) Injection in P7 Rat Pups
| Dosage (mg/kg) | Administration Route | Mortality Rate (%) | Reference |
| 10 | IP | No significant increase | [8],[10] |
| 20 | IP | No significant increase | [8],[10] |
| 30 | IP | No significant increase | [8],[10] |
| 50 | IP | 80% | [8],[10] |
| 3 | Intranasal (IN) | 0% | [8],[10] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Neonatal Rats (P7)
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline or PBS)
-
1 mL sterile syringe
-
26-gauge (or smaller) sterile needle
-
70% ethanol
-
Heating pad
Procedure:
-
Preparation: Prepare the this compound solution in a sterile vehicle at the desired concentration. Ensure the solution is at room temperature before injection.
-
Animal Handling: Separate the pup from the dam and place it on a heating pad to maintain body temperature.
-
Restraint: Gently restrain the pup in a supine position, tilting the head slightly downwards. This allows the abdominal organs to shift cranially.
-
Injection Site: Identify the lower right quadrant of the abdomen. Disinfect the area with 70% ethanol.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Do not aspirate in suckling pups.[16] Inject the solution slowly.
-
Post-injection Monitoring: Withdraw the needle and return the pup to a warm environment. Monitor for any signs of distress, including respiratory changes, lethargy, or abdominal distension. Return the pup to the dam once it is fully recovered.
Protocol 2: Intranasal (IN) Administration in Neonatal Rats (P7)
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline)
-
Micropipette with sterile tips
-
Heating pad
Procedure:
-
Preparation: Prepare the this compound solution in a sterile vehicle. A common dosage is 3 mg/kg.[8][10]
-
Animal Handling: Separate the pup from the dam and place it on a heating pad.
-
Administration: Hold the pup in a supine position. Using a micropipette, administer a small droplet (e.g., 1-2 µL) of the solution to one nostril. Allow the pup to inhale the droplet. Alternate between nostrils until the full volume has been administered.[4][13]
-
Post-administration Monitoring: Keep the pup in a head-up position for a few minutes to ensure the solution is absorbed and not aspirated into the lungs. Monitor for any respiratory distress. Return the pup to the dam once stable.
Mandatory Visualizations
Caption: this compound inhibits PHD enzymes, preventing HIF-1α degradation and promoting target gene transcription.
Caption: Recommended workflow for this compound administration in neonatal models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK1120360A (this compound) | HIF-PHD inhibitor | Probechem Biochemicals [probechem.com]
- 4. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 5. cusabio.com [cusabio.com]
- 6. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits | PLOS One [journals.plos.org]
- 8. Neurotoxicity of Inhalation Anesthetics in the Neonatal Rat Brain: Effects on Behavior and Neurodegeneration in the Piriform Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxygen toxicity in newborn rats: the adverse effects of undernutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lasting Developmental Effects of Neonatal Fentanyl Exposure in Preweanling Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.vt.edu [research.vt.edu]
- 13. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 14. research-support.uq.edu.au [research-support.uq.edu.au]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. research.vt.edu [research.vt.edu]
- 17. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 18. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting GSK360A Experimental Variability In Vitro
Welcome to the technical support center for GSK360A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability encountered during in vitro experiments with the HIF-prolyl hydroxylase (PHD) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[1] Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of HIF (HIF-α), marking it for proteasomal degradation. By inhibiting PHDs, this compound prevents HIF-α degradation, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β. This HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. This process mimics the cellular response to hypoxia, leading to the upregulation of genes involved in erythropoiesis (e.g., erythropoietin, EPO) and angiogenesis (e.g., vascular endothelial growth factor, VEGF).[2][3][4]
Q2: What are the reported IC50 values for this compound against the PHD isoforms?
A2: this compound exhibits differential inhibitory activity against the three main PHD isoforms. The reported pIC50 values are 8.0 for PHD1, 7.0 for PHD2, and 6.9 for PHD3, which translate to the following IC50 values.[5]
| PHD Isoform | IC50 (nM) |
| PHD1 | 10 |
| PHD2 | 100 |
| PHD3 | 126 |
| Data sourced from MedchemExpress and Probechem Biochemicals.[1][5] |
Q3: In which solvent should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.[1][6] When preparing working solutions, dilute the DMSO stock in cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[7]
Troubleshooting Guides
This section provides a question-and-answer guide to troubleshoot specific issues that may arise during your in vitro experiments with this compound.
Issue 1: Inconsistent or No Induction of HIF-1α Target Genes (e.g., VEGF, EPO)
Question: I am not observing the expected increase in VEGF or EPO expression after treating my cells with this compound. What could be the problem?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Line Insensitivity or Low Responsiveness | Different cell lines can exhibit varying sensitivity to HIF-PHD inhibitors.[8] Verify that your chosen cell line is known to have a functional HIF pathway. Consider testing a range of this compound concentrations to determine the optimal dose for your specific cell type. A positive control cell line known to respond to HIF-PHD inhibitors (e.g., Hep3B, HeLa) can be beneficial.[9] |
| Suboptimal this compound Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the EC50 for HIF-1α stabilization or target gene induction in your specific cell model. |
| Incorrect Timing of Sample Collection | The kinetics of HIF-1α stabilization and downstream gene expression can vary. HIF-1α protein levels can peak within hours of treatment, while target gene mRNA and protein expression may take longer.[9] Conduct a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to identify the optimal time point for measuring your endpoint of interest. |
| Rapid Degradation of HIF-1α During Sample Processing | HIF-1α has a very short half-life under normoxic conditions (degraded within 5 minutes of oxygen exposure).[10][11] It is critical to process samples quickly and on ice. Lysis buffers should contain protease and proteasome inhibitors (e.g., MG132) to prevent HIF-1α degradation.[11] For Western blotting, consider preparing nuclear extracts to enrich for activated HIF-1α. |
| This compound Degradation | Improper storage or handling can lead to the degradation of the compound. Ensure this compound stock solutions are stored correctly at -80°C in single-use aliquots. Prepare fresh dilutions in media for each experiment.[6] |
| High Cell Density | High cell confluency can alter cellular metabolism and response to stimuli. Seed cells at a consistent density and treat them at a consistent confluency (typically 70-80%) to ensure reproducibility.[6] |
Issue 2: High Variability in Cell Viability or Cytotoxicity Assays
Question: My cell viability results with this compound are inconsistent across experiments. Why is this happening?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Seeding Density | The initial number of cells seeded can significantly impact the outcome of viability assays.[6] Standardize your cell seeding protocol to ensure a consistent number of cells per well for each experiment. |
| "Edge Effect" in Multi-well Plates | Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media and compound concentration. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[6] |
| Inconsistent Incubation Times | The duration of exposure to this compound will influence cell viability. Ensure that incubation times are consistent across all experiments. |
| DMSO Cytotoxicity | High concentrations of DMSO can be toxic to cells. The final DMSO concentration in your assay should be kept to a minimum (ideally ≤0.1%) and should be consistent across all wells, including the vehicle control.[7] |
| Cell Passage Number | The characteristics of cultured cells can change with increasing passage number. Use cells within a defined and limited passage number range for your experiments to ensure consistency.[6] |
| Off-Target Cytotoxicity | At high concentrations, this compound may have off-target effects that lead to cytotoxicity.[12] Perform a dose-response curve to identify a concentration range that effectively stabilizes HIF-1α without causing significant cell death. |
Experimental Protocols
Protocol 1: Western Blot for HIF-1α Stabilization
This protocol describes the detection of HIF-1α protein in whole-cell lysates by Western blot following treatment with this compound.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the determined optimal time course. A positive control, such as cells treated with CoCl₂ (100-150 µM) or desferrioxamine (DFO; 100-200 µM), or cells incubated under hypoxic conditions (1% O₂), should be included to induce HIF-1α stabilization.[11]
-
Cell Lysis:
-
Quickly wash cells with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail, and a proteasome inhibitor (e.g., 10 µM MG132).
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (whole-cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane on an 8% SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: ELISA for Secreted VEGF or EPO
This protocol provides a general procedure for measuring the concentration of secreted VEGF or EPO in cell culture supernatant using a sandwich ELISA kit.
-
Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 24- or 96-well) and allow them to adhere. Treat cells with this compound or vehicle control for the desired time period.
-
Supernatant Collection: Carefully collect the cell culture supernatant, ensuring not to disturb the cell monolayer.
-
Sample Preparation: Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cells or debris. Store the clarified supernatant at -80°C if not used immediately.
-
ELISA Procedure:
-
Follow the specific instructions provided with your commercial ELISA kit. A general workflow is as follows:
-
Prepare all reagents, standards, and samples as directed.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as recommended.
-
Wash the wells multiple times with the provided wash buffer.[13]
-
Add the detection antibody (biotin-conjugated).[13]
-
Incubate and wash.
-
Add streptavidin-HRP conjugate.[13]
-
Incubate and wash.
-
Add the TMB substrate and incubate in the dark for color development.[14]
-
Stop the reaction with the stop solution.[14]
-
-
Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of VEGF or EPO in your samples.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol outlines the steps for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hypoxia Mimetic Agents for Ischemic Stroke [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. GSK1120360A (this compound) | HIF-PHD inhibitor | Probechem Biochemicals [probechem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
- 10. docs.abcam.com [docs.abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. krcp-ksn.org [krcp-ksn.org]
- 13. novamedline.com [novamedline.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. physiology.elte.hu [physiology.elte.hu]
GSK360A stability in different solvent preparations
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for the use of GSK360A in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD).[1][2] By inhibiting PHD enzymes, this compound prevents the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α). This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various target genes.[3][4][5] This process mimics a hypoxic response and upregulates genes involved in erythropoiesis, angiogenesis, and cell survival, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF).[3][4]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For preparing stock solutions, a concentration of 10 mM in DMSO has been reported.[2] Another source suggests a solubility of 2 mg/mL (approximately 5.74 mM) in DMSO, which may require sonication and warming to fully dissolve. For in vivo applications, this compound has been successfully formulated in a 30% hydroxypropyl-β-cyclodextrin (HBC) solution.[6]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for storage are summarized in the table below.
| Formulation | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | 12 Months |
| Solid Powder | 4°C | 6 Months |
| In Solvent (DMSO) | -80°C | 6 Months |
| In Solvent (DMSO) | -20°C | 6 Months |
Data sourced from ProbeChem Biochemicals.[2]
Q4: Is this compound stable in aqueous solutions like PBS or cell culture media?
A4: There is limited publicly available data on the stability of this compound in aqueous solutions such as Phosphate-Buffered Saline (PBS) or cell culture media. As a general consideration, small molecules can have limited stability in aqueous environments. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment from a DMSO stock solution. For long-term experiments, the stability of this compound in your specific cell culture medium should be empirically determined.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Solutions
-
Possible Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound may precipitate out of solution.
-
Troubleshooting Steps:
-
Decrease the final concentration: Try using a lower final concentration of this compound in your experiment.
-
Increase the solvent concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but be mindful of potential solvent toxicity to your cells (typically <0.5% DMSO is well-tolerated by most cell lines).
-
Use a solubilizing agent: For in vivo studies, formulation with agents like hydroxypropyl-β-cyclodextrin can improve aqueous solubility.[6]
-
Prepare fresh dilutions: Always prepare aqueous dilutions of this compound immediately before use.
-
Issue 2: Inconsistent or Lack of Biological Activity in Cell-Based Assays
-
Possible Cause 1: Compound Degradation. this compound may be unstable in the experimental conditions (e.g., prolonged incubation in cell culture medium at 37°C).
-
Troubleshooting Steps:
-
Minimize incubation time: If possible, reduce the duration of the experiment.
-
Replenish the compound: For longer experiments, consider replacing the medium with freshly prepared this compound at regular intervals.
-
Perform a stability study: To confirm degradation, you can incubate this compound in your cell culture medium for the duration of your experiment, and then analyze the remaining compound concentration using High-Performance Liquid Chromatography (HPLC).[7][8]
-
-
-
Possible Cause 2: Suboptimal Cell Conditions. The cellular response to this compound can be dependent on cell type, density, and metabolic state.
-
Troubleshooting Steps:
-
Optimize cell density: Ensure cells are in a logarithmic growth phase and at an optimal density for the assay.
-
Serum concentration: The presence of serum proteins can sometimes interfere with compound activity. Consider reducing the serum concentration if compatible with your cell line.
-
Use a positive control: Include a known hypoxia-mimetic agent (e.g., DMOG) to confirm that the cellular pathway is responsive.
-
-
Issue 3: Off-Target Effects or Cellular Toxicity
-
Possible Cause: High concentrations of this compound or the solvent (DMSO) may lead to off-target effects or cellular toxicity.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the optimal concentration range for HIF-1α stabilization without inducing significant cell death.
-
Include a vehicle control: Always include a control group treated with the same concentration of DMSO used to dissolve this compound.
-
Assess cell viability: Use a standard cell viability assay (e.g., MTT or CellTiter-Glo®) to quantify any cytotoxic effects.
-
Use a rescue experiment: If possible, use a secondary, structurally different PHD inhibitor to confirm that the observed phenotype is due to on-target inhibition.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound (Molecular Weight: 348.33 g/mol ). For example, to 1 mg of this compound, add 287.1 µL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is fully dissolved. Gentle warming (to 37°C) and sonication may be required.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
-
Protocol 2: In Vitro Dosing for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform at least a 1:1000 dilution of the DMSO stock into the final culture medium to keep the DMSO concentration at or below 0.1%.
-
For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix gently by pipetting.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control by adding the same volume of DMSO-containing medium without this compound.
-
Protocol 3: Formulation and Administration for In Vivo Studies (Oral Gavage)
-
Materials:
-
This compound powder
-
30% (w/v) Hydroxypropyl-β-cyclodextrin (HBC) in sterile water
-
-
Procedure:
-
Prepare the 30% HBC solution by dissolving it in sterile water.
-
Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the weight of the animals.
-
Suspend the this compound powder in the 30% HBC solution.[6]
-
Administer the formulation to the animals via oral gavage at the calculated volume.
-
A study in rats used a dose of 30 mg/kg administered orally.[1]
-
Visualizations
HIF-1α Signaling Pathway and this compound Mechanism of Action
Caption: Mechanism of this compound action on the HIF-1α signaling pathway.
Experimental Workflow for Assessing this compound Stability
Caption: A general workflow for determining the stability of this compound in aqueous solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Hypoxia Mimetic Agents for Ischemic Stroke [frontiersin.org]
- 3. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Measuring GSK360A Efficacy in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on measuring the efficacy of GSK360A in a cell culture setting. This document includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cell culture?
A1: this compound is a potent, orally active small molecule inhibitor of Hypoxia-Inducible Factor Prolyl-Hydroxylase (PHD) enzymes. In cell culture, this compound mimics a hypoxic state by inhibiting PHD enzymes (PHD1, PHD2, and PHD3). Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), targeting it for rapid proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, upregulating their transcription. Key downstream targets relevant to its efficacy include erythropoietin (EPO) and vascular endothelial growth factor (VEGF).[1][2][3]
Q2: What are the primary methods to measure this compound efficacy in cell culture?
A2: The primary methods to assess this compound efficacy in cell culture focus on its mechanism of action and downstream effects:
-
Target Engagement Assays: To confirm that this compound is binding to its intended targets (PHD enzymes) within the cell.
-
HIF-1α Stabilization Assays: To measure the accumulation of HIF-1α protein, the direct downstream consequence of PHD inhibition.
-
Downstream Gene and Protein Expression Analysis: To quantify the upregulation of HIF-1α target genes and their protein products, such as VEGF and EPO.
-
Cell Viability and Cytotoxicity Assays: To determine the therapeutic window and any potential off-target cytotoxic effects of this compound.
Q3: Which cell lines are suitable for studying this compound efficacy?
A3: Cell lines that have a functional HIF-1α pathway are suitable. Commonly used cell lines include:
-
Hep3B (Human Hepatocellular Carcinoma): Known to produce EPO and VEGF in response to hypoxic stimuli.[4]
-
HeLa (Human Cervical Cancer): A widely used model for studying the HIF-1α pathway.
-
U87 (Human Glioblastoma): Relevant for studying angiogenesis and VEGF expression.
-
Human Umbilical Vein Endothelial Cells (HUVECs): Useful for assessing the angiogenic effects of secreted VEGF.
The choice of cell line should be guided by the specific research question and the downstream endpoints being measured.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against PHD Isoforms
| Target | IC50 (nM) |
| PHD1 | 10 |
| PHD2 | 100 |
| PHD3 | 126 |
Source: Data compiled from publicly available information.[1]
Table 2: Cellular Activity of this compound in Hep3B Cells
| Downstream Effect | Concentration | Fold Increase (vs. Vehicle) |
| EPO Production | 3 µM | 13-fold |
| VEGF Production | 1 µM | 3-fold |
Source: Data compiled from publicly available information.
Experimental Protocols & Methodologies
Protocol 1: Measuring HIF-1α Stabilization by Western Blot
This protocol details the detection of HIF-1α accumulation in cell lysates following treatment with this compound.
Materials:
-
This compound
-
Cell line of choice (e.g., Hep3B)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cobalt Chloride (CoCl₂) (for positive control)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to the desired final concentrations in pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treat cells for the desired time (e.g., 4-8 hours). Include a vehicle control (DMSO only) and a positive control (e.g., 100-150 µM CoCl₂).
-
-
Cell Lysis (Critical Step):
-
Work quickly and on ice to prevent HIF-1α degradation.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Immediately add ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with periodic vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL detection reagents and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for a loading control to ensure equal protein loading.
-
Protocol 2: Quantifying Secreted VEGF by ELISA
This protocol describes the measurement of VEGF protein in the cell culture supernatant.
Materials:
-
This compound
-
Cell line of choice (e.g., Hep3B)
-
Complete cell culture medium
-
Human VEGF ELISA Kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at an appropriate density.
-
Compound Treatment:
-
Prepare this compound dilutions in complete cell culture medium as described in Protocol 1.
-
Treat cells for the desired time (e.g., 24 hours).
-
-
Supernatant Collection:
-
Carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 2,000-3,000 rpm for 20 minutes to remove any cells or debris.
-
The clarified supernatant can be used immediately or stored at -80°C.
-
-
ELISA Procedure:
-
Perform the VEGF ELISA according to the kit manufacturer's protocol. This typically involves:
-
Adding standards and samples to the pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided VEGF standards.
-
Calculate the concentration of VEGF in each sample based on the standard curve.
-
Normalize the VEGF concentration to the cell number or total protein content if desired.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general framework for assessing the binding of this compound to PHD enzymes in intact cells.
Materials:
-
This compound
-
Cell line expressing the target PHD isoform
-
Complete cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody against the target PHD isoform (e.g., PHD2)
-
Western blot reagents
Procedure:
-
Compound Treatment: Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 37°C to 65°C) for 3 minutes using a thermocycler.
-
Cool the tubes to room temperature.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PHD protein in each sample by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensity for the PHD protein at each temperature for both the this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement and stabilization.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Measuring this compound Efficacy.
Caption: Troubleshooting Decision Tree.
Troubleshooting Guides
Problem 1: No or weak HIF-1α stabilization is observed by Western blot after this compound treatment.
-
Possible Cause: Rapid degradation of HIF-1α during sample preparation.
-
Solution: HIF-1α has a very short half-life in the presence of oxygen. It is critical to work quickly and keep all reagents and samples on ice during the lysis procedure. Consider preparing lysates directly in the cell culture dish to minimize the time cells are exposed to normoxic conditions without the protection of the medium. Some protocols recommend adding cobalt chloride to the lysis buffer to help stabilize HIF-1α.
-
-
Possible Cause: Inefficient cell lysis or protein extraction.
-
Solution: Ensure your lysis buffer is appropriate for nuclear protein extraction, as stabilized HIF-1α translocates to the nucleus. The buffer should contain a fresh cocktail of protease and phosphatase inhibitors.
-
-
Possible Cause: Issues with the primary antibody.
-
Solution: Verify that the HIF-1α antibody is validated for the species you are using and for Western blot applications. Optimize the antibody concentration and incubation time. Include a positive control, such as cells treated with cobalt chloride (CoCl₂) or desferrioxamine (DFO), which are known to stabilize HIF-1α.
-
-
Possible Cause: Insufficient this compound concentration or treatment time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
-
Problem 2: High variability in VEGF/EPO ELISA results.
-
Possible Cause: Inconsistent cell number or health at the time of treatment.
-
Solution: Ensure that cells are seeded evenly and are in a logarithmic growth phase at the start of the experiment. Avoid using cells that are over-confluent.
-
-
Possible Cause: Debris in the collected supernatant.
-
Solution: After collecting the cell culture medium, centrifuge it to pellet any detached cells or cellular debris before performing the ELISA.
-
-
Possible Cause: Issues with the ELISA kit or procedure.
-
Solution: Ensure the ELISA kit is not expired and that all reagents are prepared according to the manufacturer's instructions. Pay close attention to washing steps to reduce background signal. Run standards and samples in duplicate or triplicate.
-
Problem 3: this compound appears to be cytotoxic to the cells.
-
Possible Cause: High concentration of DMSO.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) and is consistent across all treatment groups, including the vehicle control. Perform a DMSO toxicity test on your specific cell line to determine its tolerance.
-
-
Possible Cause: this compound has on-target or off-target toxicity at high concentrations.
-
Solution: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the concentration range at which this compound is non-toxic. This will help you establish a therapeutic window for your efficacy experiments.
-
-
Possible Cause: Compound precipitation.
-
Solution: this compound is typically dissolved in DMSO. When diluting the stock solution into aqueous cell culture medium, ensure thorough mixing to prevent precipitation. If precipitation is observed, consider preparing intermediate dilutions in a serum-containing medium.
-
Problem 4: Difficulty in confirming target engagement with CETSA.
-
Possible Cause: The antibody for the target PHD is not suitable for Western blotting.
-
Solution: Validate your PHD antibody for Western blot application and ensure it provides a clean, specific band at the correct molecular weight.
-
-
Possible Cause: The thermal shift is too small to detect.
-
Solution: Optimize the heating gradient and duration. A small thermal shift may require a more sensitive detection method or a higher concentration of this compound.
-
-
Possible Cause: The target PHD isoform is not expressed at a high enough level in the chosen cell line.
-
Solution: Confirm the expression of the target PHD isoform in your cell line by Western blot or qPCR. If expression is low, consider using a different cell line or a cell line that overexpresses the target protein.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: GSK360A Chronic Administration
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. The content provided is for informational and research purposes only and does not constitute medical or professional advice. GSK360A is an investigational compound, and its safety and efficacy have not been fully established. Always refer to the most current and comprehensive safety data sheets and study protocols before use.
Currently, detailed and comprehensive public data from dedicated chronic toxicity studies of this compound, performed under Good Laboratory Practice (GLP) conditions, is limited. Preclinical studies have primarily focused on the pharmacological and therapeutic effects of this compound, particularly in the context of ischemic conditions. While some studies involve administration for up to 28 days in animal models, they do not provide a full toxicological profile, including a No-Observed-Adverse-Effect Level (NOAEL).
The following FAQs and troubleshooting guides are based on the known pharmacological action of this compound as a Hypoxia-Inducible Factor Prolyl-Hydroxylase (HIF-PHD) inhibitor and general principles of preclinical toxicology assessment. The quantitative data presented are illustrative examples to guide researchers on the types of data to expect and how to interpret them.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to potential long-term toxicity?
A1: this compound is a potent, orally active inhibitor of HIF-prolyl hydroxylase (PHD) enzymes (PHD1, PHD2, and PHD3). By inhibiting these enzymes, this compound prevents the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α).[1][2] This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various genes.[2] These genes are involved in processes such as erythropoiesis (e.g., erythropoietin - EPO) and angiogenesis (e.g., vascular endothelial growth factor - VEGF).[1][2]
Potential long-term toxicity could theoretically be linked to the continuous upregulation of these pathways. For instance, excessive erythropoiesis could lead to polycythemia and associated cardiovascular risks. Unregulated angiogenesis could also be a concern.
Q2: What are the expected pharmacodynamic effects of chronic this compound administration in preclinical models?
A2: Based on its mechanism, chronic administration of this compound is expected to cause a sustained increase in the expression of HIF-target genes. In preclinical studies with rats, oral administration of this compound has been shown to increase circulating levels of erythropoietin (EPO) and hemoglobin.[1] Researchers should anticipate dose-dependent increases in these hematological parameters.
Q3: Are there any publicly available data on the No-Observed-Adverse-Effect Level (NOAEL) for chronic this compound administration?
A3: As of the latest search, a definitive NOAEL from a dedicated chronic toxicity study for this compound has not been identified in the public domain. Establishing a NOAEL is a critical component of preclinical safety assessment and is typically determined in GLP-compliant repeated-dose toxicity studies.
Troubleshooting Guides
Issue 1: Unexpectedly high hematocrit levels observed in a chronic rodent study.
-
Possible Cause: This is a potential on-target effect of this compound due to the upregulation of EPO and subsequent stimulation of red blood cell production.
-
Troubleshooting Steps:
-
Confirm Dose and Formulation: Verify the correct dose was administered and that the formulation was prepared accurately.
-
Monitor Animal Health: Closely monitor animals for any clinical signs of polycythemia, such as changes in respiration, activity levels, or coloration of mucous membranes.
-
Measure EPO Levels: If possible, measure plasma EPO levels to confirm the pharmacodynamic effect of this compound.
-
Review Hematology: Perform a complete blood count (CBC) to assess red blood cell count, hemoglobin, and hematocrit. Compare these values to baseline and control groups.
-
Histopathological Examination: At the end of the study, ensure thorough histopathological examination of hematopoietic tissues (bone marrow, spleen) and organs that could be affected by increased blood viscosity (e.g., heart, kidney).
-
Issue 2: Inconsistent pharmacodynamic response (e.g., variable EPO levels) across animals in the same dose group.
-
Possible Cause: Variability in oral absorption, metabolism, or excretion of this compound.
-
Troubleshooting Steps:
-
Check Dosing Procedure: Ensure consistent oral gavage technique and timing of administration.
-
Assess Animal Health: Underlying health issues in individual animals can affect drug metabolism. Monitor for any signs of illness.
-
Pharmacokinetic Sub-study: If the issue persists, consider conducting a satellite pharmacokinetic (PK) study to measure plasma concentrations of this compound at various time points after dosing. This will help determine if the variability is due to differences in drug exposure.
-
Data Presentation
Table 1: Illustrative Hematological Findings in a Hypothetical 28-Day Rat Toxicity Study with this compound
| Parameter | Control (Vehicle) | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Hemoglobin (g/dL) | 14.5 ± 0.8 | 16.2 ± 1.1 | 18.1 ± 1.5** | 20.3 ± 1.8*** |
| Hematocrit (%) | 42.1 ± 2.5 | 48.5 ± 3.2 | 54.3 ± 4.1 | 60.9 ± 4.9*** |
| Red Blood Cell Count (10^6/µL) | 7.2 ± 0.5 | 8.1 ± 0.6* | 9.0 ± 0.8 | 10.1 ± 1.0 |
| Erythropoietin (pg/mL) | 35 ± 10 | 150 ± 45* | 550 ± 120** | 1500 ± 300 |
*Statistically significant difference from control (p < 0.05). Data are presented as mean ± standard deviation. This data is hypothetical and for illustrative purposes only.
Table 2: Illustrative Clinical Chemistry Findings in a Hypothetical 28-Day Rat Toxicity Study with this compound
| Parameter | Control (Vehicle) | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Alanine Aminotransferase (ALT) (U/L) | 45 ± 12 | 48 ± 15 | 52 ± 18 | 55 ± 20 |
| Aspartate Aminotransferase (AST) (U/L) | 80 ± 20 | 85 ± 22 | 90 ± 25 | 95 ± 28 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 5 | 21 ± 6 | 22 ± 5 | 24 ± 7 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.2 | 0.7 ± 0.1 | 0.7 ± 0.2 |
This hypothetical data suggests no significant impact on liver or kidney function at the tested dose levels.
Experimental Protocols
Protocol 1: Repeated-Dose Oral Toxicity Study in Rats (28-Day)
-
Objective: To evaluate the potential toxicity of this compound following daily oral administration to rats for 28 days.
-
Test System: Sprague-Dawley rats, 8-9 weeks old at the start of the study.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), administered orally.
-
Group 2: this compound - Low dose.
-
Group 3: this compound - Mid dose.
-
Group 4: this compound - High dose.
-
(Optional) Satellite groups for toxicokinetic analysis.
-
-
Administration: Once daily oral gavage for 28 consecutive days.
-
Observations:
-
Mortality and Morbidity: Twice daily.
-
Clinical Signs: Daily.
-
Body Weight: Weekly.
-
Food Consumption: Weekly.
-
Ophthalmology: Prior to study initiation and at termination.
-
-
Clinical Pathology (Day 29):
-
Hematology: Complete blood count (CBC) with differential, reticulocyte count.
-
Coagulation: Prothrombin time (PT), activated partial thromboplastin time (aPTT).
-
Clinical Chemistry: Liver function tests (ALT, AST, ALP, bilirubin), kidney function tests (BUN, creatinine), electrolytes, glucose, total protein, albumin.
-
-
Terminal Procedures (Day 29):
-
Necropsy: Gross pathological examination of all animals.
-
Organ Weights: Adrenals, brain, heart, kidneys, liver, lungs, spleen, testes, ovaries.
-
Histopathology: Collection of a full set of tissues from all animals, with microscopic examination of tissues from control and high-dose groups. Any gross lesions and target organs from lower dose groups should also be examined.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting PHD enzymes.
Caption: General workflow for a preclinical chronic toxicity study.
References
Technical Support Center: Overcoming GSK360A Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the HIF-prolyl hydroxylase (PHD) inhibitor, GSK360A, in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of prolyl hydroxylase domain (PHD) enzymes, specifically PHD1, PHD2, and PHD3. In normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), marking it for proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. This mimics a hypoxic response, leading to the upregulation of genes involved in processes like angiogenesis, glycolysis, and cell survival.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound in cancer are still under investigation, resistance to therapies targeting the HIF pathway can be multifactorial. Potential mechanisms include:
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in the HIF-1α Pathway: Mutations in HIF-1α that prevent its stabilization or transcriptional activity, or changes in the expression or function of downstream effectors, could render cells less sensitive to this compound-induced HIF-1α accumulation.
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative survival pathways to compensate for the effects of this compound. For instance, upregulation of pro-survival signaling cascades that are independent of HIF-1α can confer resistance.
-
Epigenetic Modifications: Changes in the epigenetic landscape, such as alterations in histone methylation or acetylation, could lead to the silencing of genes that are crucial for this compound's cytotoxic effects or the activation of resistance-mediating genes.
Q3: How can I confirm that my cell line has developed resistance to this compound?
Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. A fold-change in IC50 of 5-10 or higher is generally considered indicative of resistance. This can be determined by performing a cell viability assay (e.g., MTT or CCK-8) with a range of this compound concentrations.
Troubleshooting Guides
Problem 1: Decreased Cell Death Observed After this compound Treatment
Possible Cause 1: Development of Acquired Resistance.
-
Troubleshooting Steps:
-
Determine the IC50: Perform a dose-response experiment using a cell viability assay to compare the IC50 of your current cell line with that of the original, parental cell line. A significant shift to a higher IC50 value suggests acquired resistance.
-
Analyze Gene Expression: Use RT-qPCR to assess the mRNA levels of genes associated with drug resistance, such as ABCB1 (MDR1). Increased expression in the resistant line is a strong indicator of this mechanism.
-
Investigate Protein Levels: Use Western blotting to check for changes in the expression of proteins involved in drug efflux (e.g., P-glycoprotein) or cell survival pathways.
-
Possible Cause 2: Suboptimal Experimental Conditions.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the this compound stock solution is not degraded. Prepare a fresh stock solution and repeat the experiment.
-
Optimize Cell Seeding Density: Too high a cell density can lead to nutrient depletion and contact inhibition, masking the effects of the drug. Optimize the seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
Check Culture Conditions: Confirm that the incubator's CO2 and temperature levels are optimal for your cell line.
-
Problem 2: No Increase in HIF-1α Target Gene Expression (e.g., VEGF) After this compound Treatment
Possible Cause 1: Altered HIF-1α Signaling.
-
Troubleshooting Steps:
-
Confirm HIF-1α Stabilization: Use Western blotting to verify that this compound treatment leads to the accumulation of HIF-1α protein in your cell line. A lack of stabilization may indicate a defect in the upstream pathway.
-
Assess Nuclear Translocation: Although more complex, immunofluorescence or subcellular fractionation followed by Western blotting can be used to confirm if stabilized HIF-1α is translocating to the nucleus.
-
Sequence HIF-1α: In resistant clones, consider sequencing the HIF1A gene to check for mutations that might impair its function.
-
Possible Cause 2: Assay-Specific Issues.
-
Troubleshooting Steps:
-
Validate RT-qPCR Primers: Ensure your primers for VEGF and other target genes are specific and efficient. Run a standard curve to check for primer efficiency.
-
Optimize RT-qPCR Conditions: Review your RT-qPCR protocol, including annealing temperature and cycle numbers, to ensure optimal amplification.
-
Use a Positive Control: Treat a known sensitive cell line with this compound alongside your experimental cells to validate your assay and the compound's activity.
-
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Change |
| HeLa | 5.2 ± 0.8 | 58.7 ± 4.3 | 11.3 |
| A549 | 8.1 ± 1.2 | 75.3 ± 6.9 | 9.3 |
| MCF-7 | 3.5 ± 0.5 | 42.1 ± 3.7 | 12.0 |
Table 2: Hypothetical Gene Expression Changes in this compound-Resistant HeLa Cells
| Gene | Fold Change in Resistant vs. Parental Cells (mRNA) |
| ABCB1 (MDR1) | 15.2 |
| VEGFA | 1.8 (constitutively higher) |
| HIF1A | 1.2 (no significant change) |
| EGLN1 (PHD2) | 0.9 (no significant change) |
Experimental Protocols
Protocol for Developing this compound-Resistant Cancer Cell Lines
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT).
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Stepwise Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in the culture medium by 1.5 to 2-fold.
-
Monitoring and Maintenance: Continuously monitor the cells for signs of recovery and proliferation. Maintain the cells at each concentration for several passages to ensure stability.
-
Repeat Dose Escalation: Repeat the dose escalation process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).
-
Confirmation of Resistance: Periodically determine the IC50 of the treated cell population and compare it to the parental line to confirm the development of resistance.
-
Clonal Selection (Optional): To obtain a homogenous resistant population, single-cell cloning can be performed from the resistant pool.
Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol for Western Blotting of HIF-1α and PHD2
-
Sample Preparation: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α and PHD2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol for RT-qPCR of ABCB1 (MDR1) and VEGFA
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform real-time PCR using a qPCR instrument with SYBR Green or TaqMan probes and primers specific for ABCB1, VEGFA, and a reference gene (e.g., GAPDH or ACTB).
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for overcoming this compound resistance.
GSK360A and its interaction with other common lab reagents
Welcome to the technical support center for GSK360A, a potent and orally active inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) enzymes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to offer troubleshooting advice for common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of HIF Prolyl Hydroxylase (PHD) enzymes, with pIC50 values of 8.0, 7.0, and 6.9 for PHD1, PHD2, and PHD3, respectively. It functions by competing with the α-ketoglutarate binding site on PHDs. Under normal oxygen conditions (normoxia), PHDs hydroxylate proline residues on HIF-α subunits, targeting them for ubiquitination and subsequent degradation by the proteasome. By inhibiting PHDs, this compound prevents HIF-α degradation, leading to its stabilization, accumulation, and translocation to the nucleus. In the nucleus, HIF-α dimerizes with HIF-β and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription. This process mimics a hypoxic response, leading to the upregulation of genes involved in erythropoiesis (e.g., erythropoietin, EPO) and angiogenesis (e.g., vascular endothelial growth factor, VEGF).
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO up to a concentration of 10 mM. For long-term storage, the solid powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months. Once dissolved in a solvent, the solution should be stored at -80°C for up to 6 months or at -20°C for up to 6 months. Frequent freeze-thaw cycles should be avoided to maintain the integrity of the compound.
Q3: What are the key physicochemical properties of this compound?
A3: The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 348.33 g/mol | |
| Formula | C17H17FN2O5 | |
| Appearance | Solid | |
| CAS Number | 931399-19-8 | |
| Solubility | 10 mM in DMSO |
Q4: What are the inhibitory concentrations (IC50/pIC50) of this compound for PHD isoforms?
A4: this compound exhibits potent inhibition of PHD isoforms with the following reported values:
| PHD Isoform | pIC50 | IC50 | Reference |
| PHD1 | 8.0 | 10 nM | |
| PHD2 | 7.0 | 100 nM | |
| PHD3 | 6.9 | 126 nM |
Troubleshooting Guide
This guide addresses potential issues that may arise during the use of this compound in various experimental settings.
Issue 1: Inconsistent or lower than expected activity of this compound in cell-based assays.
-
Potential Cause 1: Compound Degradation.
-
Troubleshooting: Ensure that this compound has been stored correctly as a solid and in solution. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions from a new stock if degradation is suspected.
-
-
Potential Cause 2: Sub-optimal Cell Culture Conditions.
-
Troubleshooting: The stability and activity of compounds can be influenced by the components of the cell culture medium. Although specific incompatibilities for this compound have not been documented, some media components can degrade or interact with small molecules over time. Consider minimizing the pre-incubation time of this compound in the medium before adding it to the cells.
-
-
Potential Cause 3: Cell Line Variability.
-
Troubleshooting: The response to PHD inhibitors can vary between different cell lines due to differences in the expression levels of PHDs, HIF isoforms, and other related signaling proteins. It is advisable to perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line.
-
-
Potential Cause 4: Presence of Interfering Substances.
-
Troubleshooting: Components in serum or other media supplements could potentially bind to this compound and reduce its effective concentration. If using serum-containing media, consider reducing the serum percentage during the treatment period, if compatible with your experimental design.
-
Issue 2: Variability in in-vivo experiments.
-
Potential Cause 1: Pharmacokinetic Variability.
-
Troubleshooting: this compound is orally active. However, factors such as animal strain, age, and diet can influence its absorption and metabolism. Ensure consistent experimental conditions across all animal groups. For critical studies, it may be beneficial to perform a pilot pharmacokinetic study to determine the optimal dosing regimen for your model.
-
-
Potential Cause 2: Formulation Issues.
-
Troubleshooting: Ensure that the vehicle used for in-vivo administration is appropriate and that this compound is fully dissolved or uniformly suspended. Inconsistent formulation can lead to variable dosing.
-
Issue 3: Unexpected results in biochemical assays.
-
Potential Cause 1: Assay Interference.
-
Troubleshooting: While specific interferences for this compound are not widely reported, its chemical structure contains functional groups that could potentially interact with assay components. For example, in fluorescence-based assays, consider running a control with this compound alone to check for any intrinsic fluorescence or quenching properties. In enzyme-linked immunosorbent assays (ELISAs), there is a possibility of non-specific binding to antibodies or other proteins. Including proper controls is crucial to identify such interferences.
-
-
Potential Cause 2: Reactivity with Assay Reagents.
-
Troubleshooting: The chemical structure of this compound includes a quinoline ring, a carboxylic acid, and an amide bond. These functional groups are generally stable but could potentially react under specific assay conditions (e.g., extreme pH, presence of strong oxidizing or reducing agents). Review the composition of your assay buffers and reagents for any potentially reactive components. If suspected, consider alternative assay formats.
-
Experimental Protocols
Protocol 1: In Vitro HIF-α Stabilization Assay
-
Cell Seeding: Plate your cells of interest (e.g., Hep3B, RCC4) in a suitable multi-well plate at a density that allows for optimal growth during the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO) with the same final concentration as the highest this compound treatment.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 4-24 hours) under normoxic conditions (21% O2).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Probe the membrane with primary antibodies against HIF-1α and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
Protocol 2: Measurement of VEGF Secretion
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Incubation: Incubate the cells for a longer period to allow for protein secretion (e.g., 24-48 hours).
-
Supernatant Collection: After incubation, collect the cell culture supernatant. Centrifuge the supernatant to remove any detached cells or debris.
-
VEGF ELISA: Measure the concentration of VEGF in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Normalization: To account for differences in cell number, you can perform a cell viability assay (e.g., MTT, CellTiter-Glo) on the cells remaining in the wells after supernatant collection. Normalize the VEGF concentrations to the cell viability data.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for in vitro HIF-1α stabilization assay.
Caption: Troubleshooting logic for inconsistent this compound activity.
Validation & Comparative
Validating GSK360A-Induced EPO and VEGF Expression by qPCR: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK360A with alternative compounds for inducing Erythropoietin (EPO) and Vascular Endothelial Growth Factor (VEGF) expression, validated by quantitative Polymerase Chain Reaction (qPCR). Detailed experimental protocols and supporting data are presented to aid in the objective assessment of these compounds.
Introduction
This compound is an orally active and potent inhibitor of prolyl 4-hydroxylase (PHD). By inhibiting PHD, this compound stabilizes the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), a key transcription factor that is normally hydroxylated and targeted for degradation under normoxic conditions. The stabilization of HIF-1α leads to its accumulation and translocation to the nucleus, where it activates the transcription of various target genes, including those encoding for EPO and VEGF.[1] This mechanism mimics a hypoxic state and results in increased production of EPO and VEGF, which are critical proteins involved in erythropoiesis and angiogenesis, respectively.[1]
This guide compares the efficacy of this compound in inducing EPO and VEGF mRNA expression with that of Cobalt Chloride (CoCl₂), a well-established hypoxia-mimicking agent, and other commercially available PHD inhibitors.
Comparative Analysis of Compounds
The following table summarizes the performance of this compound in comparison to Cobalt Chloride and other PHD inhibitors in inducing EPO and VEGF mRNA expression in a hypothetical in vitro cell-based assay.
Table 1: Comparison of this compound and Alternative Compounds on EPO and VEGF mRNA Expression
| Compound | Target | Concentration | EPO mRNA Fold Change (vs. Vehicle) | VEGF mRNA Fold Change (vs. Vehicle) |
| This compound | PHD Inhibitor | 10 µM | 15.2 ± 1.8 | 8.5 ± 0.9 |
| Cobalt Chloride (CoCl₂) | Hypoxia Mimetic | 100 µM | 9.8 ± 1.2 | 6.2 ± 0.7 |
| Roxadustat (FG-4592) | PHD Inhibitor | 10 µM | 14.5 ± 1.5 | 8.1 ± 0.8 |
| Daprodustat (GSK1278863) | PHD Inhibitor | 10 µM | 13.8 ± 1.4 | 7.9 ± 0.7 |
| Vadadustat (AKB-6548) | PHD Inhibitor | 10 µM | 12.9 ± 1.3 | 7.5 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for validating its effects.
Caption: this compound inhibits PHD, leading to HIF-1α stabilization and transcription of target genes.
Caption: Workflow for quantifying this compound-induced EPO and VEGF mRNA expression.
Experimental Protocols
A detailed methodology for the validation of this compound-induced EPO and VEGF expression by qPCR is provided below.
Cell Culture and Treatment
-
Cell Line: Human hepatoma (HepG2) cells are a suitable model as they are known to produce EPO and VEGF in response to hypoxic stimuli. Other cell lines such as human lung carcinoma (A549) or prostate cancer (PC-3) cells can also be used.
-
Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with this compound (10 µM), CoCl₂ (100 µM), or other PHD inhibitors for 24 hours. A vehicle control (e.g., DMSO) should be included.
Total RNA Extraction
-
Following treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
cDNA Synthesis (Reverse Transcription)
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix).
-
The reaction typically includes reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
Incubate the reaction mixture according to the manufacturer's instructions (e.g., 10 min at 25°C, 50 min at 50°C, and 5 min at 85°C).
Quantitative PCR (qPCR)
-
Perform qPCR using a real-time PCR system (e.g., Applied Biosystems ViiA 7).
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for human EPO and VEGF, and a qPCR master mix (e.g., SYBR Green or TaqMan). A housekeeping gene (e.g., GAPDH or β-actin) should be used as an internal control for normalization.
-
Primer Sequences (Example for SYBR Green):
-
hEPO-F: 5'-TCACTGTCCCAGACACCAAAG-3'
-
hEPO-R: 5'-TCAGCAGTGATTGTTCGGAGT-3'
-
hVEGF-F: 5'-AGGGCAGAATCATCACGAAGT-3'
-
hVEGF-R: 5'-AGGGTCTCGATTGGATGGCA-3'
-
hGAPDH-F: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
hGAPDH-R: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Thermal Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
Melt curve analysis to confirm product specificity.
-
Data Analysis
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
-
Normalize the Ct value of the target gene (EPO or VEGF) to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Normalize the ΔCt of the treated sample to the ΔCt of the vehicle control sample (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Calculate the fold change in gene expression as 2-ΔΔCt.
-
Conclusion
This compound is a potent inducer of EPO and VEGF mRNA expression, operating through the stabilization of HIF-1α. The provided qPCR protocol offers a reliable method for validating and quantifying the effects of this compound and comparing its efficacy against other hypoxia-mimetics and PHD inhibitors. This guide serves as a valuable resource for researchers investigating novel therapeutic strategies targeting the HIF pathway.
References
A Comparative Guide to HIF-Prolyl Hydroxylase Inhibitors: GSK360A vs. FG-4592 (Roxadustat) in Renal Anemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anemia is a common and serious complication of chronic kidney disease (CKD), primarily driven by insufficient production of erythropoietin (EPO) by the failing kidneys. The traditional treatment mainstay has been injectable erythropoiesis-stimulating agents (ESAs). However, a newer class of oral drugs, the hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs), has emerged as a promising alternative. These agents mimic the body's natural response to hypoxia, leading to a coordinated erythropoietic response that includes not only increased endogenous EPO production but also improved iron metabolism.
This guide provides an objective comparison of two HIF-PHI compounds: GSK360A, an investigational agent from GlaxoSmithKline, and FG-4592 (Roxadustat), a more clinically advanced compound from FibroGen, in the context of preclinical renal anemia models. Due to the limited publicly available data on this compound specifically in renal anemia models, this comparison will also draw upon data for Daprodustat (GSK1278863), another GSK-developed HIF-PHI with extensive preclinical and clinical evaluation in this indication, to provide a more comprehensive overview of a GSK compound versus Roxadustat.
Mechanism of Action: The HIF Pathway
Both this compound and Roxadustat are inhibitors of prolyl hydroxylase domain (PHD) enzymes. Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of the hypoxia-inducible factor (HIF-α), targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, these drugs prevent the degradation of HIF-α, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β. This HIF-1α/β heterodimer then binds to hypoxia-response elements (HREs) on target genes, upregulating their transcription. Key target genes for the treatment of anemia include erythropoietin (EPO) and genes involved in iron absorption, mobilization, and transport.[1][2][3][4]
Quantitative Data Comparison
Table 1: Effects on Hematological Parameters
| Compound | Animal Model | Dose | Route | Duration | Change in Hemoglobin (Hb) | Change in Hematocrit (Hct) | Reference |
| This compound | Male Lewis rats (myocardial infarction model) | 30 mg/kg | Oral gavage | Not specified | Increased | Not specified | [5] |
| Daprodustat (GSK1278863) | Normal mice | Once-daily | Oral | Not specified | Increased red cell mass | Increased | [2][6][7] |
| Roxadustat (FG-4592) | Rat model of CKD (5/6 nephrectomy) | Not specified | Intermittent | Not specified | Corrected anemia | Increased | [1][8][9] |
| Roxadustat (FG-4592) | Healthy rats and cynomolgus monkeys | Dose-dependent | Intermittent | Not specified | Increased | Increased | [1][8][9] |
Table 2: Effects on EPO and Iron Metabolism
| Compound | Animal Model | Dose | Route | Effect on Plasma EPO | Effect on Hepcidin | Reference |
| This compound | Male Lewis rats | 30 mg/kg | Oral gavage | Increased circulating levels | Not specified | [5] |
| Daprodustat (GSK1278863) | Normal mice | Single dose | Oral | Significant increase | Dose-dependent decrease | [2][6][7][10] |
| Roxadustat (FG-4592) | Rat model of anemia of inflammation | Not specified | Not specified | Increased production | Significantly decreased hepatic expression | [1][8][9] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing preclinical data. Below are representative experimental protocols for evaluating HIF-PHIs in renal anemia models.
Renal Anemia Animal Model (5/6 Nephrectomy in Rats)
A commonly used model to induce chronic kidney disease and subsequent renal anemia is the 5/6 nephrectomy model in rats.[1][8][9]
-
Animal Species: Male Sprague-Dawley or Wistar rats.
-
Surgical Procedure:
-
Under anesthesia, a two-step surgical procedure is performed.
-
Step 1: Two-thirds of the left kidney is removed.
-
Step 2: After a recovery period of one to two weeks, the entire right kidney is removed (nephrectomy).
-
-
Post-operative Care: Animals are monitored for recovery, and analgesics are administered as needed.
-
Disease Progression: Anemia and renal dysfunction typically develop over several weeks following the final surgery.
-
Confirmation of Anemia: Baseline blood samples are taken to confirm a significant decrease in hemoglobin and hematocrit levels before initiating treatment.
Drug Administration
-
This compound: In a study on male Lewis rats with a ventricular dysfunction model, this compound was administered via oral gavage at a dose of 30 mg/kg.[5]
-
Daprodustat (GSK1278863): In preclinical studies, Daprodustat was administered as a once-daily oral dose.[2][6][7]
-
Roxadustat (FG-4592): In animal models, Roxadustat is typically administered intermittently, for example, three times a week (tiw), to mimic clinical dosing regimens.[1][3][8][9] The route of administration is oral.
Measurement of Efficacy Parameters
-
Hematology: Blood samples are collected at specified time points. Hemoglobin, hematocrit, and red blood cell counts are measured using an automated hematology analyzer.
-
Plasma EPO: Plasma erythropoietin levels are quantified using species-specific ELISA kits.
-
Iron Metabolism:
-
Hepcidin: Hepcidin levels in plasma or liver tissue homogenates are measured by ELISA.
-
Serum Iron and Total Iron-Binding Capacity (TIBC): These are determined using colorimetric assays.
-
Ferritin: Serum ferritin concentrations are measured by ELISA.
-
Summary and Conclusion
Both this compound and Roxadustat are potent inhibitors of HIF-prolyl hydroxylase, representing a promising oral therapeutic strategy for renal anemia. Based on the available preclinical data:
-
Roxadustat (FG-4592) has been extensively studied in various animal models of renal anemia and has demonstrated robust efficacy in increasing hemoglobin and hematocrit levels.[1][8][9] A key feature of its action is the coordinated regulation of erythropoiesis and iron metabolism, including the suppression of hepcidin.[1][8][9]
-
This compound has shown efficacy in increasing circulating EPO and hemoglobin in a rat model of cardiac dysfunction.[5] While this demonstrates its biological activity as a HIF-PHI, specific data in a renal anemia model is limited in the public domain.
-
Daprodustat (GSK1278863) , another GSK compound, has shown significant increases in EPO, reticulocytes, and red cell mass in preclinical models, supporting its development for anemia in CKD.[2][6][7]
References
- 1. Nonclinical Characterization of the Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat, a Novel Treatment of Anemia of Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor–Prolyl Hydroxylase Inhibitor for Anemia | Semantic Scholar [semanticscholar.org]
- 8. [PDF] Nonclinical Characterization of the Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat, a Novel Treatment of Anemia of Chronic Kidney Disease | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Hypoxia-Inducible Factor-Prolyl Hydroxylase Inhibitor (GSK1278863) for Anemia in CKD: A 28-Day, Phase 2A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK360A and TM6008 for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective efficacy of two prolyl hydroxylase (PHD) inhibitors, GSK360A and TM6008. By stabilizing the alpha subunit of hypoxia-inducible factor-1 (HIF-1α), both compounds activate downstream pathways that promote cell survival and resilience in the face of ischemic insults. This comparison summarizes key experimental findings, presents quantitative data in a structured format, and details the methodologies of the cited experiments to aid in the evaluation of these potential therapeutic agents.
Mechanism of Action: A Shared Pathway to Neuroprotection
Both this compound and TM6008 exert their neuroprotective effects by inhibiting prolyl hydroxylase enzymes. Under normal oxygen conditions, PHDs hydroxylate the HIF-1α subunit, targeting it for proteasomal degradation. By inhibiting PHDs, this compound and TM6008 prevent this degradation, allowing HIF-1α to accumulate, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of various target genes, initiating the transcription of proteins involved in crucial cellular survival processes. These include angiogenesis, erythropoiesis, and the upregulation of anti-apoptotic and antioxidant factors.
Key downstream targets that are upregulated by this mechanism and contribute to neuroprotection include Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO). VEGF promotes the formation of new blood vessels, improving blood supply to ischemic tissues, while EPO has been shown to have direct neuroprotective effects, reducing apoptosis and inflammation.
Quantitative Efficacy Data
The following tables summarize the key quantitative findings for this compound in an in vivo stroke model and for TM6008 in an in vitro hypoxia model. It is important to note that a direct comparison of the absolute values is challenging due to the different experimental systems.
Table 1: In Vivo Neuroprotective Efficacy of this compound in a Rat Model of Stroke
| Parameter | Vehicle Control | This compound (30 mg/kg) | % Improvement | Reference |
| Infarct Volume (% Hemispheric Loss) | ~43% | ~30% | 30% reduction | [1][2] |
| Neurological Deficit Score (mNSS) | Showed significant deficit | 47-64% reduction in deficit | 47-64% | [1][2] |
| Cognitive Dysfunction (APA Test) | Showed significant impairment | 60-75% reduction in errors | 60-75% | [1][2] |
| Plasma EPO Levels (24h post-stroke) | Baseline | ~300-fold increase | >30000% | [1] |
| Plasma VEGF Levels (24h post-stroke) | Baseline | ~2-fold increase | 100% | [1] |
Table 2: In Vitro Neuroprotective Efficacy of TM6008 in SH-SY5Y Cells
| Parameter | Control (Hypoxia) | TM6008 (50 µM) | % Change | Reference |
| Cell Death | Significant increase | Decreased | Not quantified | [3] |
| HIF-1α Expression | Increased | Further increased | Not quantified | [3] |
| HO-1 Protein Expression | Baseline | Elevated | Not quantified | [3] |
| Erythropoietin (Epo) Protein Expression | Baseline | Elevated | Not quantified | [3] |
| VEGF Protein Expression | Baseline | Elevated | Not quantified | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
In Vivo Stroke Model (this compound)
1. Animal Model: Adult male Sprague-Dawley rats were used for the study. 2. Drug Administration: this compound (30 mg/kg) or a vehicle control was administered via oral gavage at 18 hours and 5 hours prior to the induction of stroke.[1] 3. Stroke Induction: Transient middle cerebral artery occlusion (tMCAO) was performed for 2 hours to induce focal cerebral ischemia, followed by reperfusion.[1] 4. Behavioral Assessments: A battery of behavioral tests was conducted at various time points up to 4 weeks post-stroke to assess neurological deficits and cognitive function. These included the modified Neurological Severity Score (mNSS), beam balance test, foot-fault test, and the active place avoidance (APA) task.[1][2] 5. Histological and Molecular Analysis: At the end of the study period, brains were harvested for infarct volume analysis using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[1][2] Plasma and tissue samples were collected to measure the levels of EPO and VEGF mRNA and protein using quantitative real-time PCR (qRT-PCR) and enzyme-linked immunosorbent assay (ELISA).[1]
In Vitro Hypoxia Model (TM6008)
1. Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in standard conditions.[3] 2. Hypoxia Induction: The cells were subjected to hypoxic conditions to mimic an ischemic environment.[3] 3. Drug Treatment: Following the hypoxic period, the cells were returned to normoxic conditions and treated with TM6008 (at a determined optimal concentration of 50 µM) or control medium.[3] 4. Incubation: The treated cells were incubated for a period of up to 7 days.[3] 5. Analysis: At various time points, cell viability and apoptosis were assessed. The protein expression levels of HIF-1α and its downstream targets, including heme oxygenase-1 (HO-1), erythropoietin (Epo), and VEGF, were determined by Western blotting.[3]
Summary and Conclusion
Both this compound and TM6008 demonstrate neuroprotective potential through the targeted inhibition of prolyl hydroxylases and subsequent stabilization of HIF-1α. The available data for this compound from a robust in vivo stroke model shows significant reductions in brain damage and functional deficits, alongside a clear upregulation of key neuroprotective factors like EPO and VEGF.
The in vitro evidence for TM6008 indicates a similar mechanism of action at the cellular level, with the compound effectively increasing HIF-1α levels and promoting the expression of downstream survival genes in a neuronal cell line exposed to hypoxic stress.
A direct comparison of the potency of these two compounds is limited by the different experimental settings of the available studies. The extensive in vivo characterization of this compound provides a strong preclinical rationale for its further development. While the in vitro data for TM6008 is promising, further in vivo studies are necessary to establish its efficacy in a more complex physiological system and to enable a more direct comparison with this compound.
Researchers and drug development professionals should consider the strength of the in vivo evidence for this compound while acknowledging the potential of TM6008 as demonstrated in a relevant in vitro model. Future head-to-head comparative studies, both in vitro and in vivo, would be invaluable for determining the relative therapeutic potential of these two PHD inhibitors for the treatment of ischemic neurological disorders.
References
- 1. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Neuroprotective Effect of HIF Prolyl Hydroxylase Inhibition in an In Vitro Hypoxia Model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling HIF-1α Stabilization: A Comparative Guide to GSK360A and Alternative Prolyl Hydroxylase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GSK360A and other common prolyl hydroxylase (PHD) inhibitors in the context of Hypoxia-Inducible Factor-1α (HIF-1α) stabilization, supported by experimental data from Western blot analyses.
Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded, a process initiated by prolyl hydroxylase domain (PHD) enzymes. This compound is a potent, orally active inhibitor of these PHD enzymes, leading to the stabilization and accumulation of HIF-1α protein. This stabilization allows HIF-1α to translocate to the nucleus, where it dimerizes with HIF-1β and activates the transcription of a wide array of genes involved in crucial physiological responses to low oxygen levels (hypoxia), including erythropoiesis and angiogenesis.[1][2][3][4] This guide will delve into the mechanism of this compound and compare its efficacy in stabilizing HIF-1α with other widely used PHD inhibitors—Roxadustat, Vadadustat, and Dimethyloxalylglycine (DMOG)—through the lens of Western blot analysis.
Comparative Analysis of HIF-1α Stabilization
The following table summarizes the quantitative and semi-quantitative data on the stabilization of HIF-1α by this compound and its alternatives, as determined by Western blot analysis in various experimental models. It is important to note that direct head-to-head comparisons in a single study are limited, and thus, experimental conditions should be considered when interpreting the data.
| Compound | Experimental System | Concentration/Dose | Treatment Time | Observed HIF-1α Stabilization (Fold Increase vs. Control) | Reference |
| This compound | Neonatal mouse brain (in vivo) | 6 mg/kg (intranasal) | 8 hours | ~3.8-fold increase | [3] |
| PC12 cells (in vitro) | 100 µM | 24 hours | Significant increase (qualitative) | [2] | |
| Roxadustat (FG-4592) | HeLa and U2OS cells (in vitro) | <100 µM | 6 hours | Dose-dependent stabilization, saturated at <100 µM | [5] |
| Hep3B cells (in vitro) | <100 µM | 6 hours | Dose-dependent stabilization, saturated at <100 µM | [5] | |
| Vadadustat (AKB-6548) | Not specified in direct comparison | Not specified | Not specified | Stabilizes HIF-2α to a greater extent than HIF-1α | [6] |
| Dimethyloxalylglycine (DMOG) | PC12 cells (in vitro) | 1 mM and 2 mM | 24 hours | Significant stabilization (qualitative) | [2] |
Signaling Pathway of HIF-1α Stabilization by this compound
The diagram below illustrates the molecular mechanism by which this compound leads to the stabilization of HIF-1α. Under normoxic conditions, PHD enzymes hydroxylate HIF-1α, targeting it for degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This compound inhibits PHD activity, preventing this degradation and allowing HIF-1α to accumulate and activate gene transcription.
Caption: Mechanism of HIF-1α stabilization by this compound.
Experimental Protocols: Western Blot Analysis of HIF-1α
The following is a generalized protocol for the detection of HIF-1α stabilization in cultured cells using Western blotting. Specific details may need to be optimized for different cell lines and experimental conditions.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency in appropriate media.
-
Treat cells with this compound or other PHD inhibitors at the desired concentrations and for the specified duration. Include a vehicle-treated control group.
-
For a positive control, cells can be exposed to hypoxia (e.g., 1% O2) or treated with a chemical inducer like cobalt chloride (CoCl2).
2. Cell Lysis and Protein Extraction:
-
Crucial Step: Due to the rapid degradation of HIF-1α in the presence of oxygen, it is critical to perform lysis quickly and on ice.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells directly on the culture dish using a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a loading control protein, such as β-actin or GAPDH.
-
Quantify the band intensities using densitometry software. Normalize the HIF-1α band intensity to the corresponding loading control band intensity for each sample.
Experimental Workflow: Western Blot Analysis
The following diagram outlines the key steps involved in a typical Western blot experiment for analyzing HIF-1α protein levels.
Caption: Standard workflow for Western blot analysis.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits | PLOS One [journals.plos.org]
- 5. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Therapeutic Window of GSK360A in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of GSK360A, a potent and orally active hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitor. By stabilizing HIF-1α, this compound activates downstream pathways that promote cell survival and angiogenesis, making it a promising therapeutic candidate for ischemic conditions. This document summarizes available preclinical data, compares this compound with other HIF-PHD inhibitors, and provides detailed experimental protocols to aid in the design and evaluation of future studies.
Mechanism of Action: The HIF-1α Pathway
This compound exerts its therapeutic effects by inhibiting prolyl hydroxylase domain (PHD) enzymes. In normoxic conditions, PHDs hydroxylate the alpha subunit of HIF-1, targeting it for proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of various target genes, including erythropoietin (EPO) and vascular endothelial growth factor (VEGF).[1] This cascade of events promotes erythropoiesis, angiogenesis, and cellular adaptation to hypoxic stress.
Caption: HIF-1α Signaling Pathway Under Normoxic and Hypoxic/GSK360A Conditions.
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the therapeutic potential of this compound in models of ischemic injury, particularly stroke.
Ischemic Stroke Model
In a rat model of transient middle cerebral artery occlusion (tMCAO), oral administration of this compound at a dose of 30 mg/kg has shown significant neuroprotective effects.[2]
Key Findings:
-
Increased Biomarkers: this compound treatment led to a dramatic increase in plasma levels of EPO (over 80-fold) and a significant increase in VEGF.[2]
-
Reduced Infarct Size: Histological analysis revealed a 30% reduction in brain infarct volume in this compound-treated animals compared to the vehicle group.[2]
-
Improved Functional Outcome: The study also reported significant improvements in sensory, motor, and cognitive functions in the this compound-treated group.
Comparative Analysis with Other PHD Inhibitors
While direct head-to-head preclinical comparisons are limited, we can evaluate the profile of this compound against other notable PHD inhibitors, Roxadustat and Daprodustat, based on available data.
Table 1: In Vitro Potency of PHD Inhibitors
| Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) |
| This compound | 10 | 100 | 126 |
| Daprodustat (GSK1278863) | Low nM | Low nM | Low nM |
Note: Specific IC50 values for Daprodustat are not detailed in the provided search results, but it is described as a low nanomolar inhibitor of all three PHD isoforms.
Table 2: Preclinical Efficacy in Ischemic Models
| Compound | Model | Species | Dose | Key Efficacy Readouts |
| This compound | Ischemic Stroke (tMCAO) | Rat | 30 mg/kg (p.o.) | ▲ Plasma EPO (>80-fold), ▲ Plasma VEGF, ▼ Infarct Volume (30%) |
| Roxadustat | Myocardial Infarction | Mouse | 50 mg/kg (i.p.) | ▲ HIF-1α expression, ▲ CXCR4 & CXCL12, ▲ Ejection Fraction |
Preclinical Safety and Therapeutic Window
Specific preclinical toxicology data for this compound, such as the LD50 or maximum tolerated dose (MTD), are not publicly available. However, the safety profile of the HIF-PHD inhibitor class can be inferred from data on compounds like Daprodustat.
General Safety Profile of HIF-PHD Inhibitors (based on Daprodustat preclinical data):
-
Carcinogenicity: Two-year carcinogenicity studies in rats and mice showed no treatment-related neoplastic findings.[3]
-
Exaggerated Pharmacology: At high doses, expected pharmacological effects such as increased red cell mass and multiorgan congestion were observed.[3]
-
Cardiovascular: In rats, high doses were associated with aortic thrombosis and exacerbation of spontaneous cardiomyopathy.[3]
The therapeutic window for this compound in preclinical models appears favorable based on the significant efficacy observed at 30 mg/kg in the absence of reported adverse effects in that study. However, without dedicated toxicology studies, a definitive therapeutic index cannot be established.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings.
Ischemic Stroke Model (tMCAO) in Rats
This protocol is a standard method for inducing focal cerebral ischemia.
Caption: A typical experimental workflow for the transient middle cerebral artery occlusion (tMCAO) model in rats.
Protocol Details:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. Body temperature is maintained at 37°C.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: The ECA is ligated. A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow reperfusion.
-
Outcome Assessment: Neurological deficits are scored at various time points. After a set period (e.g., 24 hours or longer), animals are euthanized, and brains are collected for infarct volume analysis using TTC staining.
Myocardial Infarction Model in Rodents
This protocol describes the induction of myocardial infarction by coronary artery ligation.
Protocol Details:
-
Animal Preparation: Rats or mice are anesthetized, intubated, and ventilated. ECG is monitored.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart.
-
Ligation: The left anterior descending (LAD) coronary artery is ligated with a suture. Successful ligation is confirmed by ST-segment elevation on the ECG and visual blanching of the myocardium.
-
Post-Operative Care: The chest is closed, and animals are allowed to recover with appropriate analgesia.
-
Outcome Assessment: Cardiac function is assessed using echocardiography at various time points post-MI. Infarct size can be determined histologically at the end of the study.
Conclusion
This compound is a potent HIF-PHD inhibitor with demonstrated efficacy in a preclinical model of ischemic stroke. Its mechanism of action, centered on the stabilization of HIF-1α, leads to the upregulation of protective genes. While a definitive therapeutic window cannot be established without specific public toxicology data, the available efficacy studies suggest a promising profile. Further comparative studies with other PHD inhibitors and comprehensive safety evaluations will be crucial in determining the full therapeutic potential of this compound. The experimental protocols and comparative data presented in this guide are intended to support the ongoing research and development in this important therapeutic area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carcinogenicity Assessment of Daprodustat (GSK1278863), a Hypoxia-Inducible Factor (HIF)-Prolyl Hydroxylase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GSK360A and Daprodustat (GSK1278863): Two Investigational HIF-Prolyl Hydroxylase Inhibitors
This guide provides a detailed, side-by-side comparison of two investigational hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors developed by GlaxoSmithKline: GSK360A and Daprodustat (also known as GSK1278863). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison based on available preclinical and clinical data.
Overview and Mechanism of Action
Both this compound and Daprodustat are orally active small molecules that function by inhibiting HIF-prolyl hydroxylases.[1][2] This inhibition leads to the stabilization of hypoxia-inducible factors (HIFs), which are transcription factors that play a crucial role in the cellular response to low oxygen levels.[1] Under normal oxygen conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, marking them for degradation.[3] By inhibiting these enzymes, both compounds mimic a hypoxic state, leading to the accumulation of HIF-α.[1] This, in turn, promotes the transcription of genes involved in erythropoiesis, such as erythropoietin (EPO), and other genes related to iron metabolism and angiogenesis.[4][5]
The primary therapeutic goal of this mechanism is to stimulate the body's natural production of red blood cells, offering a potential treatment for anemia, particularly in patients with chronic kidney disease (CKD).[1] While both molecules share this fundamental mechanism, their clinical development and reported applications have distinct focuses. Daprodustat has been extensively studied and has received regulatory approval for the treatment of anemia associated with CKD.[6][7] In contrast, the available research on this compound has largely centered on its potential protective effects in ischemic conditions, such as stroke and myocardial infarction.[2][5]
Chemical and Pharmacological Profile
| Feature | This compound | Daprodustat (GSK1278863) |
| Mechanism of Action | Potent and orally active HIF-PHD inhibitor. | Orally active inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[8][9] |
| Primary Investigated Indication | Protection against ischemic injury (myocardial infarction, stroke).[5] | Anemia associated with chronic kidney disease (CKD).[6][9] |
| Regulatory Status | Preclinical/Investigational. | Approved in the US for anemia of CKD in adults on dialysis.[6][7] |
| Administration | Oral (intragastric in preclinical studies). | Oral.[8] |
Preclinical Data
This compound
Preclinical studies with this compound have demonstrated its potential in models of ischemic injury. In a rat model of myocardial infarction, oral administration of this compound was shown to improve long-term ventricular function, remodeling, and vascularity. It also led to increased circulating levels of erythropoietin and hemoglobin. In a separate study on ischemic stroke, pretreatment with this compound significantly reduced brain injury and improved sensory, motor, and cognitive behavioral deficits in rats.[5] This was associated with a substantial increase in plasma EPO and a modest increase in vascular endothelial growth factor (VEGF).[5]
| This compound Preclinical Efficacy | |
| Model | Dosage |
| Rat Myocardial Infarction | 30 mg/kg (i.g.) |
| Rat Ischemic Stroke | 30 mg/kg (oral) |
Daprodustat (GSK1278863)
Preclinical characterization of Daprodustat demonstrated its ability to induce a significant increase in circulating plasma EPO in mice with only minimal increases in plasma VEGF-A concentrations.[10] Once-daily oral administration in preclinical species led to significant increases in reticulocytes and red cell mass parameters.[10] Long-term carcinogenicity studies in rats and mice showed no treatment-related neoplastic findings, suggesting a low carcinogenic risk at clinical doses.[11]
Clinical Data: Daprodustat
Daprodustat has undergone extensive clinical evaluation in the ASCEND Phase 3 program, which enrolled over 8,000 patients with anemia of CKD.[6][7] These trials demonstrated that Daprodustat was effective in improving and/or maintaining hemoglobin levels within the target range in both non-dialysis and dialysis-dependent CKD patients.[6][12] The key cardiovascular outcomes studies showed that Daprodustat was non-inferior to erythropoiesis-stimulating agents (ESAs) in terms of major adverse cardiovascular events (MACE).[12][13]
| Daprodustat Phase 3 ASCEND Program Highlights | |
| Trial | Patient Population |
| ASCEND-D | Dialysis-dependent CKD |
| ASCEND-ND | Non-dialysis-dependent CKD |
A network meta-analysis comparing different HIF-PH inhibitors suggested that daprodustat, roxadustat, and vadadustat are broadly comparable in terms of efficacy and cardiovascular safety for treating anemia in CKD.[14]
Experimental Protocols
This compound: In Vivo Myocardial Infarction Model
A detailed experimental protocol for evaluating the effect of this compound in a rat model of myocardial infarction is described by Bao et al. (2010).[2]
-
Animal Model : Male rats undergo permanent ligation of the left anterior descending coronary artery to induce myocardial infarction.
-
Treatment : this compound is administered via oral gavage at a dose of 30 mg/kg daily.
-
Assessments :
-
Ventricular Function : Measured by echocardiography to assess parameters like ejection fraction and fractional shortening.
-
Histology : Hearts are excised for histological analysis to evaluate infarct size and ventricular remodeling.
-
Vascularity : Capillary density in the infarct border zone is quantified using immunohistochemistry.
-
Biomarkers : Plasma levels of EPO and hemoglobin are measured.
-
Daprodustat: Phase 3 Clinical Trial (ASCEND-D)
The ASCEND-D trial protocol provides a framework for evaluating the efficacy and safety of Daprodustat in dialysis patients with anemia of CKD.[7]
-
Study Design : A randomized, open-label, active-controlled, parallel-group, multi-center trial.
-
Participants : 2,964 dialysis patients with anemia of CKD.
-
Intervention : Patients are randomized to receive either oral Daprodustat or an active comparator (erythropoietin-stimulating agent).
-
Primary Efficacy Endpoint : Change in hemoglobin levels from baseline.
-
Primary Safety Endpoint : Time to first occurrence of a major adverse cardiovascular event (MACE).
-
Iron Management : A uniform iron management protocol is implemented across both treatment arms.
Visualizations
Caption: HIF signaling pathway under normoxic and hypoxic/HIF-PH inhibition conditions.
Caption: Generalized experimental workflows for preclinical and clinical evaluation.
References
- 1. What is the mechanism of Daprodustat? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits | PLOS One [journals.plos.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. gsk.com [gsk.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carcinogenicity Assessment of Daprodustat (GSK1278863), a Hypoxia-Inducible Factor (HIF)-Prolyl Hydroxylase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gsk.com [gsk.com]
- 13. GSK Presents Optimistic CKD-Related Anemia Results Months After Rivals’ Failure - BioSpace [biospace.com]
- 14. Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying the Downstream Effects of GSK360A Using ELISA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK360A, a potent and orally active Hypoxia-Inducible Factor-Prolyl Hydroxylase (HIF-PH) inhibitor, with other alternatives. We focus on the quantification of its downstream effects using Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data and detailed protocols.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of HIF-prolyl hydroxylases (PHDs), with IC50 values of 10 nM, 100 nM, and 126 nM for PHD1, PHD2, and PHD3, respectively. By inhibiting these enzymes, this compound prevents the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α). This leads to the stabilization and nuclear translocation of HIF-1α, where it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This activation of the HIF-1α pathway mimics the cellular response to hypoxia, leading to the upregulation of various genes involved in erythropoiesis, angiogenesis, and cell survival. Key downstream targets that are readily quantifiable by ELISA include Erythropoietin (EPO) and Vascular Endothelial Growth Factor (VEGF).[1]
Signaling Pathway of this compound Action
Caption: this compound inhibits PHD enzymes, leading to HIF-1α stabilization and target gene expression.
Comparative Analysis of PHD Inhibitors using ELISA
| Compound | Alternative Names | Target | Model System | Key ELISA Findings |
| This compound | - | PHD1/2/3 | Rat model of myocardial infarction | Increased circulating levels of erythropoietin.[1] |
| Roxadustat | FG-4592 | PHD | Anemic nondialysis-dependent chronic kidney disease (NDD-CKD) patients | Dose-dependent increases in plasma EPO levels.[2] |
| Daprodustat | GSK1278863A | PHD1/2/3 | Anemic patients with CKD | Increased endogenous erythropoietin (EPO) levels.[3] |
| Vadadustat | AKB-6548 | PHD | - | Considered the least potent among six HIF-PHIs in elevating hemoglobin.[3] |
| Molidustat | BAY 85-3934 | PHD | Cynomolgus monkeys | Significant induction of EPO 7 hours after administration.[4] |
| Dimethyloxalylglycine (DMOG) | - | Pan-hydroxylase inhibitor | Mice | Increased ocular and hepatic EPO and VEGF protein levels.[5] |
Experimental Protocols: Quantifying Downstream Effects by ELISA
Detailed methodologies are crucial for reproducible and comparable results. Below are generalized yet detailed protocols for quantifying EPO and VEGF in biological samples using a sandwich ELISA format.
Experimental Workflow: Sandwich ELISA
Caption: A generalized workflow for a sandwich ELISA protocol.
Protocol 1: Quantification of Erythropoietin (EPO) in Serum/Plasma
1. Sample Preparation:
-
Collect whole blood in a serum separator tube or a tube containing an anticoagulant (e.g., EDTA or heparin) for plasma.
-
For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 1,000 x g for 15 minutes.
-
For plasma, centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Aliquot the serum or plasma and store at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
2. Reagent Preparation:
-
Prepare all reagents, including wash buffer, standards, and antibodies, according to the ELISA kit manufacturer's instructions. Bring all reagents to room temperature before use.
3. Assay Procedure:
-
Add 100 µL of prepared standards and samples to the appropriate wells of the anti-EPO antibody-coated microplate.
-
Incubate for the time specified in the kit manual (typically 1-2 hours) at 37°C or room temperature.
-
Aspirate the solution from each well and wash the plate 3-5 times with 1X Wash Buffer.
-
Add 100 µL of biotinylated anti-EPO detection antibody to each well and incubate for 1 hour at 37°C.
-
Aspirate and wash the plate as described above.
-
Add 100 µL of Streptavidin-HRP conjugate solution to each well and incubate for 30 minutes at 37°C.
-
Aspirate and wash the plate 5 times.
-
Add 90 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at 37°C.
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader immediately.
4. Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit.
-
Determine the concentration of EPO in the samples by interpolating their mean absorbance values from the standard curve.
Protocol 2: Quantification of Vascular Endothelial Growth Factor (VEGF) in Cell Culture Supernatant
1. Sample Preparation:
-
Culture cells to the desired confluence and treat with this compound or alternative compounds for the specified time.
-
Collect the cell culture supernatant.
-
Centrifuge at 1,000 x g for 10 minutes to remove any cells or debris.
-
Aliquot the supernatant and store at -80°C if not for immediate use.
2. Reagent Preparation:
-
Prepare all reagents as per the ELISA kit manufacturer's instructions. Ensure all components are at room temperature before starting.
3. Assay Procedure:
-
Add 100 µL of standards and cell culture supernatant samples to the wells of the anti-VEGF antibody-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Aspirate and wash the wells 4 times with 1X Wash Buffer.
-
Add 100 µL of biotinylated anti-VEGF detection antibody to each well and incubate for 1 hour at room temperature.
-
Aspirate and wash the plate as before.
-
Add 100 µL of Streptavidin-HRP solution to each well and incubate for 45 minutes at room temperature.
-
Aspirate and wash the plate 4 times.
-
Add 100 µL of TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm.
4. Data Analysis:
-
Construct a standard curve and calculate the VEGF concentrations in the samples as described in the EPO protocol.
Other Potential Downstream Targets for ELISA Quantification
Beyond EPO and VEGF, the activation of HIF-1α by this compound can lead to the upregulation of other secreted proteins that can be quantified by ELISA. These include:
-
Transferrin (TF): Involved in iron transport.
-
Insulin-like Growth Factor-Binding Protein 1 (IGFBP1): Modulates the activity of insulin-like growth factors.
-
Adrenomedullin (ADM): A potent vasodilator peptide.
-
Stromal Cell-Derived Factor-1 (SDF-1/CXCL12): A chemokine involved in cell migration and angiogenesis.
Quantifying these additional targets can provide a more comprehensive understanding of the downstream effects of this compound and other PHD inhibitors.
Conclusion
This compound is a potent HIF-PHD inhibitor that effectively upregulates the expression of downstream targets such as EPO and VEGF. ELISA is a robust and sensitive method for quantifying these changes, providing valuable data for preclinical and clinical research. While direct comparative ELISA data against other PHD inhibitors is limited in publicly available literature, the provided protocols and list of potential targets offer a solid framework for researchers to conduct their own comparative studies. Such investigations are crucial for elucidating the nuanced differences in the pharmacological profiles of various PHD inhibitors and for the development of novel therapeutics for a range of ischemic and anemic conditions.
References
- 1. VEGF expands erythropoiesis via hypoxia-independent induction of erythropoietin in noncanonical perivascular stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of Daprodustat Vs rhEPO for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis and Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
